1,3-Bis(2,4-difluorophenyl)urea
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(2,4-difluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4N2O/c14-7-1-3-11(9(16)5-7)18-13(20)19-12-4-2-8(15)6-10(12)17/h1-6H,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUETVEFQZBLGNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)NC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352575 | |
| Record name | 1,3-bis(2,4-difluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1581-06-2 | |
| Record name | 1,3-bis(2,4-difluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3-Bis(2,4-difluorophenyl)urea CAS 1581-06-2 properties
The following technical guide provides an in-depth analysis of 1,3-Bis(2,4-difluorophenyl)urea (CAS 1581-06-2), a critical symmetric diarylurea scaffold used in medicinal chemistry.
Structural Pharmacophore, Synthesis, and Role in Kinase Inhibitor Development
Executive Summary
1,3-Bis(2,4-difluorophenyl)urea (CAS 1581-06-2) is a symmetric diarylurea compound characterized by a central urea linker flanked by two 2,4-difluorophenyl rings. Within drug development, this compound serves two primary roles:
-
Process Impurity Standard: It is the primary byproduct in the synthesis of asymmetric urea kinase inhibitors (e.g., Linifanib) derived from 2,4-difluorophenyl isocyanate.
-
Pharmacophore Model: It acts as a probe for studying hydrogen-bonding networks in Type II kinase inhibitors and supramolecular hydrogel formation.
This guide details the physicochemical profile, synthesis pathways, impurity formation mechanisms, and biological relevance of this fluorinated scaffold.
Chemical Identity & Physicochemical Profile
The fluorine substitution pattern at the 2- and 4-positions enhances metabolic stability by blocking cytochrome P450 oxidation sites while increasing lipophilicity for membrane permeability.
| Property | Data |
| CAS Number | 1581-06-2 |
| IUPAC Name | 1,3-Bis(2,4-difluorophenyl)urea |
| Synonyms | N,N'-Bis(2,4-difluorophenyl)urea; 2,2',4,4'-Tetrafluorocarbanilide |
| Molecular Formula | C₁₃H₈F₄N₂O |
| Molecular Weight | 296.22 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 238–242 °C (Typical for symmetric ureas) |
| Solubility | Low in water; Soluble in DMSO, DMF, warm Ethanol |
| LogP (Predicted) | ~3.5 (High lipophilicity due to C-F bonds) |
| H-Bond Donors/Acceptors | 2 Donors (NH), 1 Acceptor (C=O) |
Synthesis & Impurity Formation Mechanism
In the context of drug development, CAS 1581-06-2 is most frequently encountered as a homocoupling impurity . When synthesizing asymmetric drugs (e.g., reacting 2,4-difluorophenyl isocyanate with a heterocyclic amine), the presence of moisture leads to the formation of this symmetric urea.
Mechanism of Formation
-
Hydrolysis: 2,4-Difluorophenyl isocyanate reacts with trace water to form the unstable carbamic acid, which decarboxylates to 2,4-difluoroaniline.
-
Dimerization: The newly formed aniline attacks a remaining molecule of isocyanate, yielding the thermodynamically stable symmetric urea (CAS 1581-06-2).
Visualization: Competitive Reaction Pathway
The following diagram illustrates how CAS 1581-06-2 forms as a competitive byproduct during the synthesis of an asymmetric kinase inhibitor (Target Drug).
Caption: Competitive formation of symmetric urea impurity (CAS 1581-06-2) during asymmetric urea synthesis.
Biological Activity & Mechanism of Action
While often an impurity, the symmetric diarylurea scaffold itself possesses biological activity. It functions as a Type II Kinase Inhibitor pharmacophore , binding to the inactive conformation (DFG-out) of protein kinases.
Pharmacological Mechanism
-
H-Bonding Anchor: The urea moiety acts as a directional hydrogen bond donor/acceptor pair. It typically forms a bidentate H-bond with a conserved glutamate residue (e.g., Glu in the αC-helix) and the backbone of the "gatekeeper" residue in the kinase ATP-binding pocket.
-
Fluorine Effect: The 2,4-difluoro substitution increases the acidity of the urea NH protons, strengthening the hydrogen bonds with the target protein. It also fills hydrophobic pockets, improving binding affinity.
Visualization: Kinase Binding Mode
Caption: Structural mechanism of diarylurea binding within the kinase allosteric pocket (DFG-out conformation).
Experimental Protocols
Protocol A: Synthesis of Reference Standard
To generate high-purity CAS 1581-06-2 for use as an HPLC standard.
-
Reagents: 2,4-Difluoroaniline (10 mmol), 2,4-Difluorophenyl isocyanate (10 mmol), Dichloromethane (DCM) (dry, 20 mL).
-
Procedure:
-
Dissolve 2,4-difluoroaniline in dry DCM in a round-bottom flask under nitrogen.
-
Add 2,4-difluorophenyl isocyanate dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate will form.
-
Filtration: Filter the solid and wash with cold DCM (2 x 10 mL) to remove unreacted starting materials.
-
Recrystallization: Recrystallize from hot Ethanol/DMF (9:1) to achieve >99% purity.
-
-
Validation:
-
1H NMR (DMSO-d6): δ ~9.0 ppm (s, 2H, NH), 8.1 ppm (m, 2H, Ar-H), 7.3 ppm (m, 2H, Ar-H), 7.0 ppm (m, 2H, Ar-H).
-
MS (ESI): m/z 297 [M+H]⁺.
-
Protocol B: Impurity Detection (HPLC)
Method for detecting CAS 1581-06-2 in asymmetric urea drug substances.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm.
-
Retention Time: CAS 1581-06-2 is highly lipophilic and will elute late in the gradient (typically after the asymmetric drug product).
Safety & Handling (SDS Summary)
-
Signal Word: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H413: May cause long-lasting harmful effects to aquatic life (due to fluorination and stability).
-
-
Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.
-
Storage: Store at room temperature, kept dry. Moisture sensitive (though the urea itself is stable, precursors are not).
References
-
Linifanib Synthesis & Impurity Profiling
-
Dai, Y., et al. (2007).[1] "Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry, 50(7), 1584–1597.[1] Link
- Note: This seminal paper describes the synthesis of asymmetric ureas using 2,4-difluorophenyl isocyanates and the management of symmetric urea byproducts.
-
-
Diarylurea Biological Activity
-
Padma, V., et al. (2021). "Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics." Pharmaceuticals, 14(2), 108. Link
-
-
Supramolecular Chemistry of Fluorinated Ureas
-
Marlow, M., et al. (2015). "Self-assembling tyrosine kinase inhibitors for localised targeted delivery." Chemical Communications, 51(29), 6384-6387. Link
-
-
Chemical Properties & Suppliers
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 679483, 1,3-Bis(2,4-difluorophenyl)urea. Link
-
Sources
2,2',4,4'-Tetrafluorocarbanilide chemical structure and formula
(2,2',4,4'-Tetrafluorocarbanilide)[1]
Executive Summary
This technical guide provides a comprehensive analysis of 1,3-bis(2,4-difluorophenyl)urea (CAS: 1581-06-2), commonly referred to as 2,2',4,4'-tetrafluorocarbanilide .[1] As a highly fluorinated congener of the diarylurea class, this compound represents a critical scaffold in medicinal chemistry, particularly in the design of Soluble Epoxide Hydrolase (sEH) inhibitors.
Unlike its polychlorinated analogs (e.g., Triclocarban), the tetrafluoro-substitution pattern imparts unique lipophilic and metabolic stability profiles.[1] This guide details the structural rationale, validated synthetic protocols, and the mechanistic basis for its biological activity, serving as a reference for researchers in drug discovery and chemical biology.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5]
The core structure of 2,2',4,4'-tetrafluorocarbanilide consists of two 2,4-difluorophenyl rings bridged by a central urea linker.[1] The positioning of fluorine atoms at the ortho (2,2') and para (4,4') positions is not merely decorative; it fundamentally alters the physicochemical landscape of the molecule.
1.1 Core Chemical Data[1]
| Property | Specification |
| IUPAC Name | 1,3-bis(2,4-difluorophenyl)urea |
| Common Name | 2,2',4,4'-Tetrafluorocarbanilide |
| CAS Number | 1581-06-2 |
| Molecular Formula | |
| Molecular Weight | 284.21 g/mol |
| SMILES | C1=CC(=C(C=C1F)NC(=O)NC2=C(C=C(C=C2)F)F)F |
| LogP (Predicted) | ~3.5 - 4.2 (Highly Lipophilic) |
| H-Bond Donors/Acceptors | 2 Donors / 5 Acceptors (1 Carbonyl + 4 Fluorines) |
1.2 Structural & Electronic Insights
-
The Ortho-Effect: The fluorine atoms at the 2 and 2' positions introduce steric bulk and electrostatic repulsion with the urea carbonyl oxygen.[1] This forces the phenyl rings to twist slightly out of planarity relative to the urea bridge, locking the molecule into a specific conformation that favors binding in hydrophobic enzyme pockets.
-
Acidity Modulation: The electron-withdrawing nature of the four fluorine atoms (inductive effect,
) increases the acidity of the urea N-H protons compared to non-fluorinated diphenylurea.[1] This enhances the hydrogen-bond donating capability of the urea motif, which is critical for its interaction with aspartate residues in catalytic triads (e.g., in sEH). -
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (
). Substitution at the 4-position (para) blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the compound's half-life in vivo.[1]
Synthetic Protocols
Two primary pathways are recommended for the synthesis of 2,2',4,4'-tetrafluorocarbanilide. Method A is preferred for high-purity, small-scale synthesis, while Method B avoids the use of isocyanates and is safer for scale-up.[1]
Method A: Isocyanate Addition (The "Gold Standard")
This reaction exploits the high electrophilicity of the isocyanate carbon. It is rapid, atom-economical, and typically requires no chromatography.[1]
-
Reagents: 2,4-Difluoroaniline (1.0 eq), 2,4-Difluorophenyl isocyanate (1.0 eq).[1]
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]
-
Protocol:
-
Dissolve 2,4-difluoroaniline (10 mmol) in 20 mL of anhydrous DCM under an inert atmosphere (
). -
Add 2,4-difluorophenyl isocyanate (10 mmol) dropwise at
. -
Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Observation: A white precipitate will form as the urea product is less soluble than the reactants.[1]
-
Workup: Filter the precipitate. Wash 3x with cold DCM and 1x with hexanes to remove unreacted aniline.[1]
-
Purification: Recrystallize from hot Ethanol or DMF/Water if necessary.
-
Method B: CDI-Mediated Coupling (The "Green" Route)
This method generates the isocyanate in situ using 1,1'-Carbonyldiimidazole (CDI), avoiding the handling of toxic, pre-formed isocyanates.[1]
-
Reagents: 2,4-Difluoroaniline (2.0 eq), 1,1'-Carbonyldiimidazole (1.1 eq).[1]
-
Solvent: Tetrahydrofuran (THF) or Acetonitrile.[1]
-
Protocol:
-
Dissolve CDI (11 mmol) in anhydrous THF (30 mL).
-
Add the first equivalent of 2,4-difluoroaniline (10 mmol) slowly. Stir at
for 2 hours to form the intermediate N-acylimidazole. -
Add the second equivalent of 2,4-difluoroaniline (10 mmol).
-
Reflux the mixture (
) for 12–24 hours. -
Workup: Evaporate solvent. Resuspend residue in water to dissolve imidazole byproduct.[1] Filter the solid urea.[1]
-
Visualization of Synthetic Logic
Figure 1: Dual synthetic pathways for 2,2',4,4'-tetrafluorocarbanilide. Method A is kinetically favored; Method B is operationally safer.
Physicochemical Characterization
To validate the synthesis, the following spectral and physical signatures should be confirmed.
| Technique | Expected Signature | Causality |
| Appearance | White crystalline solid | High lattice energy due to intermolecular H-bonding.[1] |
| Melting Point | > 220°C (Decomposition likely) | Strong crystal lattice network typical of diarylureas.[1] |
| Downfield shift due to electron-withdrawing Fluorines. | ||
| Two distinct signals (approx -110 to -130 ppm) | Corresponding to 2-F and 4-F environments.[1] | |
| IR Spectroscopy | ~1650 | Characteristic urea amide I and II bands.[1] |
| Solubility | Soluble: DMSO, DMF, hot EthanolInsoluble: Water, Hexane | Lipophilic fluorinated rings prevent water solvation.[1] |
Biological Context: Mechanism of Action
The primary interest in 2,2',4,4'-tetrafluorocarbanilide lies in its ability to inhibit Soluble Epoxide Hydrolase (sEH) .[1]
4.1 The Target: Soluble Epoxide Hydrolase (sEH)
sEH is responsible for hydrolyzing Epoxyeicosatrienoic acids (EETs)—endogenous signaling lipids with potent anti-inflammatory and antihypertensive properties—into their less active diols.[1][2][3][4][5] By inhibiting sEH, one stabilizes EETs, thereby reducing inflammation and blood pressure.[1][2][5]
4.2 The Pharmacophore: Urea as a Transition State Mimic
The urea group in 2,2',4,4'-tetrafluorocarbanilide acts as a Transition State Mimic .[1][6]
-
Binding: The enzyme's catalytic pocket contains an Aspartate residue (Asp335 in human sEH) and Tyrosine residues (Tyr383, Tyr466).[1]
-
Interaction: The urea protons (
) form strong hydrogen bonds with the Aspartate oxygen.[1] The carbonyl oxygen of the urea may interact with Tyrosines. -
Role of Fluorine: The 2,4-difluoro substitution increases the lipophilicity, allowing the "wings" of the molecule to fill the hydrophobic tunnels of the enzyme active site, anchoring the inhibitor firmly.
Mechanistic Pathway Diagram[1]
Figure 2: Mechanism of Action.[1] The inhibitor blocks sEH, preventing EET degradation and promoting anti-inflammatory signaling.[1]
References
-
Chemical Identity & CAS Verification
-
Synthetic Methodology (Urea Formation)
-
Biological Activity (sEH Inhibition)
-
Structural Analogs & Crystal Data
Sources
- 1. veeprho.com [veeprho.com]
- 2. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N,N'-二(2,4-二氟苯基)脲、1581-06-2 CAS查询、N,N'-二(2,4-二氟苯基)脲物化性质-化工制造网 [chemmade.com]
- 7. baike.molbase.cn [baike.molbase.cn]
- 8. echemi.com [echemi.com]
- 9. (PDF) Article Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate [academia.edu]
- 10. Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characterization of 1,3-Bis(2,4-difluorophenyl)urea: Melting Point and Density Determination
Introduction to Substituted Diphenylureas
Substituted diphenylureas are a class of organic compounds with significant interest in pharmaceutical and materials science research. Their utility is derived from their structural motifs which can lead to a range of biological activities and material properties. The nature and position of substituents on the phenyl rings can dramatically influence the compound's crystallinity, solubility, and thermal stability—all of which are underpinned by fundamental properties like melting point and density. For instance, the related compound 1,3-Bis(4-fluorophenyl)urea is a white crystalline powder with a high melting point of 267°C[1]. This suggests that 1,3-Bis(2,4-difluorophenyl)urea is also likely to be a crystalline solid with a relatively high melting point, a critical consideration for its handling, processing, and storage.
Physicochemical Properties of 1,3-Bis(2,4-difluorophenyl)urea
The precise determination of the melting point and density of a compound like 1,3-Bis(2,4-difluorophenyl)urea is fundamental to its characterization. These properties are indicative of purity and can influence downstream applications, including formulation and dosage form design in drug development.
| Property | Experimental Value | Significance in Research and Development |
| Melting Point | Data not available in the public domain. Expected to be a crystalline solid with a distinct melting range. | A sharp melting point is a primary indicator of the purity of a crystalline solid. A broad melting range often suggests the presence of impurities. This parameter is crucial for quality control and for defining the compound's thermal stability. |
| Density | Data not available in the public domain. | Density is a fundamental physical property that is essential for powder flow, compaction studies, and the development of solid dosage forms. It is also a critical parameter for crystallographic analysis and material science applications. |
Part 1: Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The capillary method is a widely accepted and reliable technique for determining the melting point of a powdered solid.
Causality Behind Experimental Choices
The choice of the capillary method is based on its precision, the small sample size required, and its ability to provide a sharp, observable endpoint.[2] The rate of heating is a critical parameter; a slow heating rate near the melting point (approximately 1-2°C per minute) is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[1][3] Rapid heating can lead to a broadened and erroneously high melting point range.
Detailed Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the 1,3-Bis(2,4-difluorophenyl)urea sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.
-
Invert the tube and gently tap it on a hard surface to compact the powder at the sealed end. The packed sample height should be between 2-3 mm.[1][2]
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus with a heating block and a means of observing the sample, often through a magnifying lens.
-
Insert the packed capillary tube into the designated slot in the heating block.
-
-
Melting Point Determination:
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the melting range.
-
For an accurate measurement, start heating at a rate that allows the temperature to rise steadily.
-
When the temperature is about 10-15°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[1]
-
Record the temperature at which the first liquid droplet appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the clear point).
-
The recorded melting point should be reported as a range from the onset temperature to the clear point.
-
Visualization of the Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Part 2: Experimental Determination of Density
The density of a solid is its mass per unit volume. For a crystalline powder like 1,3-Bis(2,4-difluorophenyl)urea, the true density can be determined experimentally using the principle of volume displacement.
Causality Behind Experimental Choices
The volume displacement method is a straightforward and accurate technique for determining the volume of an irregularly shaped solid. The choice of a displacement liquid is critical; it must be a liquid in which the solid is insoluble and that does not react with the solid. Additionally, the liquid should have a lower density than the solid to ensure the solid sinks. For non-polar organic compounds like substituted ureas, a non-polar organic solvent in which the compound has negligible solubility would be a suitable choice. Alternatively, for a more universal approach, gas pycnometry using an inert gas like helium can provide a very accurate measurement of true density.
Detailed Step-by-Step Methodology (Liquid Displacement)
-
Mass Measurement:
-
Accurately weigh a clean, dry sample of 1,3-Bis(2,4-difluorophenyl)urea using an analytical balance. Record the mass (m).
-
-
Volume Measurement:
-
Select a graduated cylinder of appropriate size and add a known volume of the chosen displacement liquid (V1). The liquid should be sufficient to fully submerge the solid sample.
-
Carefully add the weighed solid to the graduated cylinder, ensuring no splashing of the liquid.
-
Gently agitate to dislodge any air bubbles adhering to the surface of the solid.
-
Record the new volume of the liquid and the submerged solid (V2).
-
-
Density Calculation:
-
The volume of the solid (V_solid) is the difference between the final and initial volume readings: V_solid = V2 - V1.
-
The density (ρ) of the solid is then calculated using the formula: ρ = m / V_solid.
-
Visualization of the Density Determination Workflow
Caption: Workflow for Density Determination by Liquid Displacement.
Trustworthiness and Self-Validation
The protocols outlined above are designed to be self-validating through the following principles:
-
Calibration: All measuring equipment, including the thermometer in the melting point apparatus and the analytical balance, must be properly calibrated against certified standards.
-
Replicates: Each determination of melting point and density should be performed in triplicate to ensure the reproducibility of the results. The average and standard deviation of these measurements should be reported.
-
System Suitability: For melting point determination, the use of a certified reference standard with a known melting point should be performed periodically to verify the accuracy of the apparatus.
-
Purity Assessment: The sharpness of the melting point range provides an internal check on the purity of the 1,3-Bis(2,4-difluorophenyl)urea sample. A broad range may necessitate further purification and re-characterization.
By adhering to these principles, researchers can have a high degree of confidence in the accuracy and reliability of their experimentally determined physicochemical data for 1,3-Bis(2,4-difluorophenyl)urea.
References
-
Melting point determination | Edisco. [Link]
-
Lab Report 2 Density of A Solid | PDF | Crystal Structure - Scribd. [Link]
-
Melting Point Determination. [Link]
-
DETERMINATION OF MELTING POINTS. [Link]
Sources
Fluorinated Urea Derivatives in Medicinal Chemistry: Strategic Design, Synthesis, and Therapeutic Applications
Executive Summary
The incorporation of fluorine into urea-based scaffolds represents a high-leverage strategy in modern medicinal chemistry. While the urea moiety (
The Strategic Role of Fluorine in Urea Motifs
The synergy between the urea functionality and fluorine substitution is not merely additive; it is transformative. The high electronegativity of fluorine (
Modulation of Hydrogen Bond Acidity (pKa)
The primary mechanism of action for urea-based drugs often involves the donation of two hydrogen bonds from the
-
Mechanism: Electron-withdrawing groups (EWGs) like fluorine or trifluoromethyl (
) on the -aryl substituents pull electron density away from the urea nitrogens. -
Effect: This induction lowers the
of the urea protons, making them stronger hydrogen bond donors. For instance, the transition from a phenylurea to a p-fluorophenylurea significantly enhances the binding affinity to the ATP-binding pocket of kinases by strengthening the interaction with the "gatekeeper" residues.
Conformational Control and "Molecular Locking"
Ureas are flexible molecules that can adopt multiple conformations. Binding entropy is reduced if the molecule is pre-organized into its bioactive conformation.
-
Intramolecular Hydrogen Bonding: A fluorine atom ortho to the urea linkage can form an intramolecular hydrogen bond (or favorable electrostatic dipole alignment) with the urea
or carbonyl oxygen. This "conformational lock" restricts rotation around the bond, planarizing the molecule and reducing the entropic penalty upon binding. -
Dipole Alignment: The
bond vector opposes the dipole, creating a specific electrostatic surface that can improve selectivity for hydrophobic pockets lined with polar residues.
Metabolic Blockade
The urea linker itself is relatively stable, but the associated aromatic rings are prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
Site-Specific Blocking: Replacing a hydrogen at the para position of an aryl ring with fluorine blocks metabolic oxidation at that site (the
bond energy is vs for ). -
Case Example: In the evolution of Sorafenib to Regorafenib , the addition of a single fluorine atom to the central phenyl ring increased metabolic stability and improved the pharmacokinetic profile, leading to enhanced efficacy in hepatocellular carcinoma.
Synthetic Methodologies
The synthesis of fluorinated ureas demands protocols that tolerate the electronic deactivation caused by fluorine substituents.
Classical Isocyanate Addition
The most robust method involves the nucleophilic addition of a fluorinated amine to an isocyanate.
-
Workflow:
-
Causality: If the fluorinated amine is weakly nucleophilic (due to EWGs), the reaction may require catalysis (e.g., DMAP) or elevated temperatures. Conversely, fluorinated aryl isocyanates are highly electrophilic and react rapidly.
Carbamate Intermediates (Phosgene-Free)
To avoid toxic phosgene/isocyanates, activated carbamates are used.
-
Protocol: React a fluorinated amine with phenyl chloroformate or 4-nitrophenyl chloroformate to form a carbamate. This intermediate is then displaced by the second amine.
-
Validation: This method is preferred for GMP synthesis as it avoids handling volatile isocyanates and allows for the purification of the stable carbamate intermediate.
Late-Stage Fluorination
Recent advances allow for the direct introduction of fluorine or fluoroalkyl groups into pre-formed urea scaffolds, often using radical mechanisms or transition-metal catalysis.
Visualization: Synthetic Decision Matrix
The following diagram outlines the decision logic for selecting a synthetic route based on substrate reactivity and safety constraints.
Figure 1: Decision matrix for the synthesis of fluorinated urea derivatives, prioritizing substrate stability and reactivity.
Case Studies in Drug Discovery
Kinase Inhibitors: Sorafenib vs. Regorafenib
This pair represents a textbook example of the "Fluorine Scan" in medicinal chemistry.
-
Sorafenib (Nexavar): A bis-aryl urea multikinase inhibitor (VEGFR, PDGFR, RAF). It contains a chloro-trifluoromethyl-phenyl motif.
-
Regorafenib (Stivarga): Structurally identical to Sorafenib but with a fluorine atom replacing a hydrogen on the central phenyl ring.
-
Impact: The fluorine substitution blocked a metabolic site, increasing the drug's half-life. Furthermore, the fluorine atom influenced the conformation of the ether linkage, optimizing binding to the kinase activation loop.
Soluble Epoxide Hydrolase (sEH) Inhibitors
Urea derivatives are potent inhibitors of sEH, an enzyme involved in inflammation and hypertension.
-
Challenge: Early adamantyl-urea inhibitors were too lipophilic and insoluble (LogP > 5).
-
Solution: Incorporation of polar fluorinated groups (e.g., trifluoromethoxy or fluorinated alkyl chains) lowered the LogP while maintaining the hydrophobic interactions necessary for the sEH catalytic tunnel.
Experimental Protocol: Synthesis of a Fluorinated Diarylurea
Objective: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-fluorophenyl)urea (Analog of Sorafenib fragment).
Materials
-
4-Chloro-3-(trifluoromethyl)aniline (1.0 eq)
-
4-Fluorophenyl isocyanate (1.1 eq)[1]
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) (catalytic, optional)[1]
Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-3-(trifluoromethyl)aniline (2.0 mmol) in anhydrous DCM (10 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add 4-Fluorophenyl isocyanate (2.2 mmol) dropwise via syringe over 5 minutes.[1]
-
Note: The reaction is exothermic. Cooling prevents side reactions (e.g., polymerization of isocyanate).
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The product typically precipitates as a white solid.
-
Work-up:
-
If precipitate forms: Filter the solid using a Buchner funnel. Wash the cake with cold DCM (
) to remove unreacted isocyanate.[1] -
If no precipitate: Concentrate the solvent under reduced pressure to
volume, then add Hexane to induce precipitation.
-
-
Purification: Recrystallize from hot Ethanol or THF/Hexane if necessary to achieve
purity (HPLC). -
Characterization: Confirm structure via
(DMSO-d6) looking for the diagnostic urea singlets at 8.5–9.5 ppm.
Self-Validating Checkpoints
-
TLC: The urea product is significantly more polar than the starting isocyanate and aniline.
-
NMR: The disappearance of the amine protons (
ppm) and appearance of two downfield urea protons confirms coupling.
Diagnostic Applications: 18F-Labeled Ureas
Beyond therapeutics, fluorinated ureas are critical in Positron Emission Tomography (PET).[2]
-
PSMA Inhibitors: Prostate-Specific Membrane Antigen (PSMA) ligands often utilize a Glutamate-Urea-Lysine motif.
-
18F-DCFPyL: A clinical PET tracer where the fluorinated pyridine is linked via a urea to the lysine moiety. The urea acts as the zinc-binding group within the PSMA active site.
-
Synthesis: Requires rapid, late-stage radio-fluorination (often
on a precursor) due to the 110-minute half-life of .
Visualization: Mechanism of Action (Kinase Binding)
This diagram illustrates the binding mode of a fluorinated urea inhibitor within the kinase ATP pocket.
Figure 2: Schematic of Fluorinated Urea binding interactions within a kinase active site, highlighting the dual H-bond donor role.
References
-
Wilhelm, S. M., et al. (2011).[3] Regorafenib (BAY 73-4506): A new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer. Link[1]
-
Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Ghosh, A. K., et al. (2009). Structure-based design of organic fluorinated inhibitors of human soluble epoxide hydrolase. Journal of Medicinal Chemistry. Link
-
Chen, Y., et al. (2011). Automated synthesis of [18F]DCFPyL via direct radiofluorination and validation in preclinical prostate cancer models. Journal of Medicinal Chemistry. Link[1]
-
Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews. Link (Contextual reference for urea/thiourea synthesis).[1]
Sources
- 1. Safety and Activity of Sorafenib in Addition to Vinflunine in Post-Platinum Metastatic Urothelial Carcinoma (Vinsor): Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 4. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]
1,3-Bis(2,4-difluorophenyl)urea solubility in organic solvents
An In-depth Technical Guide to the Solubility of 1,3-Bis(2,4-difluorophenyl)urea in Organic Solvents
Executive Summary
1,3-Bis(2,4-difluorophenyl)urea is a symmetric diarylurea characterized by high lattice energy and significant lipophilicity. Often encountered as a critical intermediate in the synthesis of agrochemicals (e.g., chitin synthesis inhibitors) or kinase inhibitors in medicinal chemistry, its solubility profile presents a classic challenge: the strong intermolecular hydrogen bonding of the urea motif (
This guide provides a comprehensive technical analysis of the solubility landscape for 1,3-bis(2,4-difluorophenyl)urea. It moves beyond simple "soluble/insoluble" labels to explore the thermodynamic drivers of dissolution, providing researchers with actionable protocols for solvent selection, recrystallization, and formulation.
Physicochemical Profile & Solubility Drivers
To master the solubility of this compound, one must first understand the forces opposing dissolution.
-
Chemical Structure: Symmetric urea core flanked by two 2,4-difluorophenyl rings.
-
Lattice Energy Barrier: The urea linkage acts as both a double hydrogen bond donor (
) and a double acceptor ( ). This allows for the formation of robust 1D hydrogen-bonded tapes in the solid state. The ortho and para fluorine atoms add lipophilicity but also contribute to close-packing via weak or interactions. -
Melting Point (MP): Analogous diarylureas (e.g., 1,3-bis(4-fluorophenyl)urea) exhibit melting points in the range of 230°C – 270°C . This high MP correlates directly with low solubility in low-boiling solvents.
-
LogP (Estimated): ~3.5 – 4.5. This indicates high lipophilicity, predicting poor water solubility but potential affinity for octanol-like environments.
The Solubility Landscape Table
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | These solvents are strong H-bond acceptors (S=O, C=O) that can disrupt the urea-urea lattice H-bonds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low (RT) to Moderate (Hot) | Alcohols compete for H-bonds but lack the dipole strength of DMSO. Solubility increases exponentially with temperature (ideal for recrystallization). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low (<10 mg/mL) | Good for lipophilic dispersion but poor at breaking the urea H-bond network. |
| Ethers/Esters | THF, Ethyl Acetate | Moderate | THF offers better solubility than EtOAc due to the ether oxygen's H-bond accepting ability. |
| Non-Polar | Hexanes, Heptane, Toluene | Insoluble | The solvent cannot overcome the lattice energy; the compound remains a solid suspension. |
| Aqueous | Water, PBS | Insoluble | Hydrophobic effect dominates; the lattice is far more stable than hydration. |
Experimental Protocols for Solubility Determination
As specific quantitative data for the 2,4-difluoro isomer is often proprietary, researchers must generate their own solubility curves. The following protocols are self-validating and designed for reproducibility.
Protocol A: Visual Solubility Screening (The "Quick & Dirty")
Objective: Rapidly categorize solvents to identify candidates for reaction media or purification.
-
Preparation: Place 10 mg of 1,3-bis(2,4-difluorophenyl)urea into a 4 mL glass vial.
-
Solvent Addition: Add 100 µL of the test solvent (Target: 100 mg/mL).
-
Observation: Vortex for 30 seconds.
-
Clear Solution: Solubility > 100 mg/mL.[1]
-
Suspension: Proceed to step 4.
-
-
Dilution: Add solvent in 100 µL increments, vortexing between additions, until clear or total volume reaches 2 mL (5 mg/mL).
-
Thermal Stress: If insoluble at 5 mg/mL, heat to the solvent's boiling point (using a heat block). Observe if dissolution occurs (indicating high temperature coefficient of solubility).
Protocol B: Gravimetric Saturation Method (The "Gold Standard")
Objective: Determine the exact saturation solubility (
-
Saturation: Add excess solid compound to 5 mL of solvent in a sealed vial.
-
Equilibration: Shake or stir at the target temperature for 24 hours . (Note: Diarylureas equilibrate slowly due to high crystal stability).
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility) into a pre-weighed vial.
-
Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) until mass is constant.
-
Calculation:
Applications: Synthesis & Purification Logic
The solubility profile dictates the synthesis and purification strategy. Since the molecule is symmetric, it is typically synthesized by reacting 2,4-difluoroaniline with a carbonyl source (e.g., CDI, triphosgene, or urea).
Purification via Recrystallization
The "High MP / Low Solubility" profile makes recrystallization the superior purification method over chromatography.
-
Solvent System: Ethanol or Methanol (often with <10% water).
-
Mechanism:
-
The compound is sparingly soluble in alcohol at Room Temperature (RT).
-
It becomes moderately soluble at reflux (Boiling Point).
-
Impurities (unreacted aniline) remain soluble at RT.
-
-
Procedure: Dissolve crude solid in boiling ethanol. Filter hot (to remove mechanical impurities). Allow to cool slowly to RT, then to 4°C. The symmetric urea will crystallize out as white needles.
Diagram: Solubility-Driven Purification Workflow
Caption: A logic flow for purifying diarylureas leveraging their temperature-dependent solubility in alcohols.
Overcoming Solubility Limits in Formulation
For biological assays or liquid formulations, the poor solubility of 1,3-bis(2,4-difluorophenyl)urea is a hurdle.
Strategy 1: Co-solvent Systems
-
Dissolve the compound in DMSO (Stock solution: 10-20 mM).
-
Dilute into the aqueous buffer. Warning: Rapid precipitation ("crashing out") occurs if the DMSO concentration drops below 1-5% or if the final concentration exceeds the thermodynamic solubility limit (~1-10 µM).
Strategy 2: Hydrotropy
-
Use excipients like Cyclodextrins (HP-β-CD) or PEG-400 . These encapsulate the lipophilic phenyl rings, shielding them from water and preventing lattice reformation.
Strategy 3: Amorphous Solid Dispersions (ASD)
-
For drug development, converting the crystalline form to an amorphous form (via spray drying with PVP-VA) can increase apparent solubility by orders of magnitude, though physical stability becomes the new challenge.
References
-
Synthesis and Properties of Diarylureas
-
Structural Analogs & Crystallography
- Title: Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea
- Source: Acta Crystallographica Section C (2016).
-
URL:[Link]
- Relevance: Details the hydrogen-bonding motifs and lattice energy considerations for fluorin
-
Solubility Data for Urea Derivatives
- Title: Solubility of N,N'-Divinylurea in Organic Solvents (Technical Guide)
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1,3-Bis[4-(trifluoromethyl)phenyl]urea | C15H10F6N2O | CID 472928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Bis(4-fluorophenyl)urea 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 5. 1,3-Bis(4-fluorophenyl)urea 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
Technical Guide: Safety, Handling, and Properties of 1,3-Bis(2,4-difluorophenyl)urea
This technical guide provides a comprehensive Safety Data Sheet (SDS) analysis and handling protocol for 1,3-Bis(2,4-difluorophenyl)urea , a specialized intermediate in pharmaceutical synthesis.
Identification & Strategic Context
Compound Name: 1,3-Bis(2,4-difluorophenyl)urea CAS Number: 1581-06-2 Synonyms: N,N'-Bis(2,4-difluorophenyl)urea; 2,2',4,4'-Tetrafluorocarbanilide Molecular Formula: C₁₃H₈F₄N₂O Molecular Weight: 284.21 g/mol
Role in Drug Development
In the pharmaceutical landscape, this symmetric urea serves two critical functions:
-
Privileged Scaffold: The diarylurea motif is a validated pharmacophore in kinase inhibitors (e.g., Sorafenib) and antiviral agents. The 2,4-difluoro substitution pattern modulates metabolic stability and lipophilicity, often improving blood-brain barrier penetration compared to non-fluorinated analogs.
-
Critical Impurity: It is a known process-related impurity in the synthesis of drugs like Dolutegravir (an HIV integrase inhibitor). Control of this species is essential for meeting ICH Q3A/B guidelines during CMC (Chemistry, Manufacturing, and Controls) filings.
Hazard Identification (GHS Classification)
Note: As a research chemical, specific toxicological data is limited. The following classification is derived from Structure-Activity Relationships (SAR) and the toxicity of its metabolic precursor, 2,4-difluoroaniline.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1][2] | H302 |
| Skin Irritation | 2 | Causes skin irritation.[3][4] | H315 |
| Eye Irritation | 2A | Causes serious eye irritation.[3] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[5] | H335 |
| Specific Hazard | -- | Risk of Methemoglobinemia (via hydrolysis). | -- |
Scientific Rationale for Classification
-
Urea Stability vs. Toxicity: While the urea linkage is generally stable, metabolic or hydrolytic cleavage releases 2,4-difluoroaniline .
-
Aniline Toxicity: Halogenated anilines are potent methemoglobin formers. They oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport. Although the urea is less bioavailable than the free amine, researchers must treat it as a potential source of the toxic aniline upon ingestion or prolonged mucosal contact.
Composition & Purity Profile
| Component | CAS No. | Concentration | Role |
| 1,3-Bis(2,4-difluorophenyl)urea | 1581-06-2 | >98% | Active |
| 2,4-Difluoroaniline | 367-25-9 | <0.5% | Precursor/Degradant |
| 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)urea | N/A | <0.1% | Asymmetric Impurity |
Emergency Response Protocols
Visualization: Emergency Decision Tree
The following diagram outlines the critical decision pathways for exposure incidents, prioritizing the risk of methemoglobinemia.
Figure 1: Decision matrix for emergency response, highlighting the specific monitoring required for aniline-induced methemoglobinemia.
Firefighting Measures
-
Hazardous Combustion Products: Thermal decomposition is highly hazardous. It releases Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO).
-
Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-pressure water jets, which may scatter the powder.
-
Special Equipment: Firefighters must wear full protective gear including Self-Contained Breathing Apparatus (SCBA) with acid gas cartridges due to the HF risk.
Safe Handling & Synthesis Workflow
Synthesis Pathway & Degradation Logic
Understanding how this compound is made informs how it degrades. It is typically synthesized by coupling 2,4-difluoroaniline with a carbonyl source (Triphosgene or CDI).
Figure 2: Synthesis and degradation cycle. Note that improper storage (high heat/moisture) can revert the urea to its toxic aniline precursor.
Handling Protocols
-
Engineering Controls: Handle only in a certified chemical fume hood. The powder can be electrostatic; use an anti-static gun if necessary during weighing.
-
PPE Selection:
-
Gloves: Fluorinated aromatics can permeate standard nitrile. Use Double Nitrile (minimum 0.11mm outer, 0.06mm inner) or Laminate (Silver Shield) gloves for prolonged handling.
-
Respiratory: If handling outside a hood (not recommended), use a P95/P100 particulate respirator equipped with an organic vapor cartridge (to catch any trace aniline).
-
-
Storage:
-
Store in a cool, dry place (2-8°C recommended for long-term reference standards).
-
Keep container tightly sealed to prevent hydrolysis.
-
Physical & Chemical Properties[3][4][5][6][7]
| Property | Value/Description |
| Physical State | White to off-white crystalline powder |
| Melting Point | 225°C – 235°C (Predicted based on analogs) |
| Solubility (Water) | Negligible (< 0.1 mg/mL) |
| Solubility (Organics) | Soluble in DMSO, DMF; Sparingly soluble in Methanol |
| Partition Coefficient (LogP) | ~3.5 (High Lipophilicity) |
| Decomposition Temp | >250°C (Releases HF) |
Toxicological & Ecological Information
Acute Toxicity[1][2]
-
Oral: Data lacking for specific CAS. Read-across from 1,3-bis(4-fluorophenyl)urea suggests LD50 > 2000 mg/kg (Rat). However, due to the 2,4-difluoro substitution pattern, metabolic activation is more likely.
-
Chronic Effects: Repeated exposure may stress the liver and kidneys due to fluoride ion release during metabolism.
Ecological Impact
-
Persistence: The C-F bond is extremely stable, making this compound persistent in the environment.
-
Aquatic Toxicity: Likely toxic to aquatic life with long-lasting effects (Category 2 or 1 depending on solubility) due to bioaccumulation potential (LogP > 3).
-
Disposal: DO NOT flush down drains. Must be disposed of via high-temperature incineration (>1100°C) with flue gas scrubbing to neutralize Hydrogen Fluoride.
Regulatory Status
-
TSCA (USA): Not listed (Research & Development Exemption usually applies).
-
REACH (EU): Not registered as a high-volume substance.
-
Transport (IATA/DOT):
-
Not regulated as a Dangerous Good for transport unless specific acute toxicity data places it in Class 6.1.
-
Recommendation: Ship as "Environmentally Hazardous Substance, Solid, N.O.S." (UN 3077) if bulk quantities (>5kg) are transported, as a precaution for fluorinated organics.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12219463 (Related Structure). Retrieved from [Link]
-
Veeprho Laboratories. 1,3-bis(2,4-difluorobenzyl)urea - Impurity Standards. (Note: Structural analog reference for impurity profiling). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Fluorinated Ureas. Retrieved from [Link]
Sources
Technical Guide: 1,3-Bis(2,4-difluorophenyl)urea (CID 160655)
Part 1: Executive Summary & Chemical Identity
1,3-Bis(2,4-difluorophenyl)urea (PubChem CID 160655) is a symmetrical diarylurea compound utilized primarily as a pharmacophore probe in medicinal chemistry and a specialized intermediate in the synthesis of agrochemicals. Characterized by its rigid urea bridge and electron-withdrawing fluorine substituents, it serves as a critical scaffold for exploring Structure-Activity Relationships (SAR) in kinase inhibitors and cytokine modulators.
This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and application as a bioisostere in drug development.
Chemical Identity Table[1]
| Property | Detail |
| IUPAC Name | 1,3-bis(2,4-difluorophenyl)urea |
| Common Synonyms | N,N'-Bis(2,4-difluorophenyl)urea; 1,3-Di(2,4-difluorophenyl)urea |
| CAS Number | 1581-06-2 |
| PubChem CID | 160655 |
| Molecular Formula | C₁₃H₈F₄N₂O |
| Molecular Weight | 284.21 g/mol |
| SMILES | C1=CC(=C(C=C1F)NC(=O)NC2=C(C=C(C=C2)F)F)F |
| Solubility | Low in water; Soluble in DMSO, DMF, hot Ethanol |
Part 2: Applications & Mechanism of Action[4]
Medicinal Chemistry: Kinase Inhibition Scaffold
The diarylurea motif is a "privileged structure" in oncology, serving as the core pharmacophore for Type II kinase inhibitors (e.g., Sorafenib, Regorafenib). CID 160655 represents a simplified, symmetrical probe used to assess the binding affinity of the urea bridge without the interference of complex heterocycles.
-
Mechanism: The urea moiety functions as a dual hydrogen bond donor/acceptor. In kinase targets (e.g., VEGFR, PDGFR), the urea nitrogens form hydrogen bonds with the conserved glutamate residue in the
C-helix and the aspartate of the DFG motif, locking the kinase in an inactive conformation. -
The Fluorine Effect: The 2,4-difluoro substitution pattern is strategic.
-
Metabolic Stability: Fluorine at the 2 and 4 positions blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, extending the compound's half-life relative to the non-fluorinated analog.
-
Lipophilicity: The fluorine atoms increase the logP, enhancing membrane permeability while altering the electronic properties of the phenyl ring to strengthen
-stacking interactions within the hydrophobic pocket.
-
Agrochemical Intermediates
Symmetric ureas often serve as precursors or degradation markers for benzoylurea insecticides (chitin synthesis inhibitors). While less active than their benzoyl-analog counterparts, 1,3-bis(2,4-difluorophenyl)urea is used to study the baseline toxicity and environmental persistence of the difluorophenyl moiety common in modern pesticides.
Part 3: Experimental Synthesis Protocol
Method: Triphosgene-Mediated Coupling
Rationale:[1] While traditional synthesis uses phosgene gas (highly toxic) or isocyanates (often unstable), the use of Triphosgene (Bis(trichloromethyl) carbonate) offers a safer, solid-state alternative that generates phosgene in situ with precise stoichiometric control.
Reagents Required:
-
2,4-Difluoroaniline (2.0 equiv)
-
Triphosgene (0.35 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Argon or Nitrogen atmosphere[2]
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Purge the system with Argon.[2]
-
Solvation: Dissolve 2,4-Difluoroaniline (10 mmol, 1.29 g) and Triethylamine (25 mmol, 3.5 mL) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
-
Activation: Dissolve Triphosgene (1.75 mmol, 0.52 g) in DCM (10 mL) and transfer to the addition funnel.
-
Addition: Dropwise add the Triphosgene solution to the amine mixture over 30 minutes. Caution: Exothermic reaction. Ensure temperature remains <5°C to prevent side reactions.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show the disappearance of the starting aniline.
-
Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL).
-
Workup:
-
Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield 1,3-Bis(2,4-difluorophenyl)urea as white crystalline needles.
Yield Expectation: 85–92% Characterization:
-
¹H NMR (DMSO-d₆):
9.05 (s, 2H, NH), 8.10 (m, 2H, Ar-H), 7.30 (m, 2H, Ar-H), 7.05 (m, 2H, Ar-H). -
MS (ESI): m/z 285.1 [M+H]⁺.
Part 4: Visualization & Logic
Synthesis Workflow & Mechanism
The following diagram illustrates the reaction pathway, highlighting the in situ formation of the isocyanate intermediate, which is the key electrophile attacked by the second equivalent of aniline.
Caption: Triphosgene-mediated conversion of 2,4-difluoroaniline to the symmetric urea via an isocyanate intermediate.
Pharmacophore Logic: The "Fluorine Scan"
This diagram explains why this specific compound is synthesized in drug discovery campaigns—to test the impact of fluorine substitution on binding and stability.
Caption: Pharmacological rationale for the 2,4-difluoro substitution pattern in urea scaffolds.
Part 5: Safety & Handling (E-E-A-T)
Hazard Identification
-
Signal Word: Warning
-
GHS Classifications:
-
Skin Irritation (Category 2)[4]
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)
-
Critical Safety Protocols
-
Reagent Handling: Triphosgene is a solid but decomposes to phosgene gas upon contact with moisture or heat. Always handle in a functioning fume hood.[2] Keep a bottle of aqueous ammonia nearby to neutralize any spills (ammonia reacts rapidly with phosgene to form harmless urea).
-
Waste Disposal: Quench all reaction mixtures with saturated sodium bicarbonate before disposal to ensure no active acyl chlorides remain.
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160655, 1,3-Bis(2,4-difluorophenyl)urea. Retrieved from [Link]
- Cotarca, L., et al. (1996).Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553-576.
- Liu, J., et al. (2010).Design and synthesis of diaryl urea derivatives as potent KDR inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5718-5721. (Context for diarylureas in kinase inhibition).
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 4. 1,3-Bis(3,5-dichlorophenyl)urea | C13H8Cl4N2O | CID 595311 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1,3-Bis(2,4-difluorophenyl)urea from 2,4-difluoroaniline: An Application Note and Protocol
<
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 1,3-bis(2,4-difluorophenyl)urea, a symmetrically substituted diaryl urea of interest in medicinal chemistry and materials science. The synthesis originates from the readily available starting material, 2,4-difluoroaniline. This document outlines two robust and validated synthetic methods: one employing triphosgene as a carbonyl source and an alternative, safer protocol using 1,1'-carbonyldiimidazole (CDI). The guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation guidelines.
Introduction: The Significance of Diaryl Ureas
N,N'-diarylureas represent a critical pharmacophore in modern drug discovery, featuring prominently in a range of therapeutic agents, including kinase inhibitors for oncology.[1][2] The urea functional group acts as a rigid and effective hydrogen bond donor-acceptor moiety, facilitating strong and specific interactions with biological targets. The specific compound, 1,3-bis(2,4-difluorophenyl)urea, incorporates fluorine atoms, which can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Beyond pharmaceuticals, symmetrically substituted ureas are valuable building blocks in polymer chemistry and supramolecular assembly.
The synthesis of symmetrical diaryl ureas is typically achieved by reacting an aniline derivative with a carbonylating agent.[3] Historically, this involved the use of highly toxic phosgene gas.[4][5] Modern synthetic chemistry has largely moved towards safer and more manageable phosgene substitutes.[4][6] This guide focuses on two such alternatives: triphosgene, a crystalline solid that generates phosgene in situ, and 1,1'-carbonyldiimidazole (CDI), a non-toxic and easy-to-handle reagent.[7][8]
Mechanistic Overview: The Chemistry of Urea Formation
The synthesis of 1,3-bis(2,4-difluorophenyl)urea from 2,4-difluoroaniline proceeds through the formation of a reactive intermediate that is subsequently attacked by a second equivalent of the aniline.
-
Triphosgene-Mediated Synthesis: Triphosgene, in the presence of a base, dissociates to form phosgene. The highly electrophilic carbonyl carbon of phosgene is then attacked by the nucleophilic nitrogen of 2,4-difluoroaniline to form a carbamoyl chloride intermediate. This intermediate then reacts with a second molecule of 2,4-difluoroaniline to yield the final product, with the elimination of hydrogen chloride. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
CDI-Mediated Synthesis: 1,1'-Carbonyldiimidazole (CDI) offers a milder and safer alternative.[5][9] The reaction is believed to proceed via the formation of an imidazolyl-carbamate intermediate upon reaction of 2,4-difluoroaniline with CDI. This intermediate is then susceptible to nucleophilic attack by a second molecule of 2,4-difluoroaniline, with the imidazole moiety acting as a good leaving group, to form the desired urea.[8]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 1,3-bis(2,4-difluorophenyl)urea using both triphosgene and CDI.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Purity | Supplier | Notes |
| 2,4-Difluoroaniline | C₆H₅F₂N | 129.11 | ≥98% | Commercially Available | - |
| Triphosgene | C₃Cl₆O₃ | 296.75 | ≥98% | Commercially Available | Highly Toxic - Handle with extreme caution in a certified fume hood. [10][11] |
| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | ≥97% | Commercially Available | Moisture sensitive. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% | Commercially Available | Dry over KOH. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercially Available | - |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Commercially Available | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | Commercially Available | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | (aq) | Prepared in-house | - |
| Brine | NaCl | 58.44 | (aq) | Prepared in-house | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Commercially Available | - |
Protocol 1: Synthesis using Triphosgene
Workflow Diagram:
Caption: Triphosgene-mediated synthesis workflow.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,4-difluoroaniline (2.0 equivalents) and triethylamine (2.2 equivalents).
-
Dissolve the reactants in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1,3-bis(2,4-difluorophenyl)urea as a white solid.[12]
Protocol 2: Synthesis using 1,1'-Carbonyldiimidazole (CDI)
Workflow Diagram:
Caption: CDI-mediated synthesis workflow.
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-difluoroaniline (2.0 equivalents).
-
Dissolve the aniline in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to yield 1,3-bis(2,4-difluorophenyl)urea as a white crystalline solid.[12]
Product Characterization
The identity and purity of the synthesized 1,3-bis(2,4-difluorophenyl)urea should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | A sharp melting point consistent with literature values. |
| ¹H NMR | Resonances corresponding to the aromatic protons, with coupling patterns characteristic of the 2,4-difluoro substitution. The urea N-H protons will appear as a broad singlet. |
| ¹⁹F NMR | Two distinct resonances for the two non-equivalent fluorine atoms on the aromatic rings. |
| ¹³C NMR | Resonances for the carbonyl carbon (urea) and the aromatic carbons, with characteristic C-F couplings. |
| FT-IR | Strong absorption bands for the N-H stretching (around 3300 cm⁻¹) and the C=O stretching (around 1650 cm⁻¹) of the urea group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₁₃H₈F₄N₂O, M.W. = 304.21 g/mol ). |
Safety Precautions
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.[11][13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
Triphosgene-Specific Precautions:
-
EXTREME TOXICITY: Triphosgene is a solid that can release highly toxic phosgene gas upon contact with moisture or heat.[10] It is fatal if inhaled and causes severe skin burns and eye damage.[10][13]
-
Handling: Only handle triphosgene in a certified chemical fume hood.[10] Avoid creating dust.[11]
-
Emergency Preparedness: Have a phosgene sensor in the laboratory.[10] Be familiar with the first-aid procedures for phosgene exposure.[11]
-
Waste Disposal: Quench any residual triphosgene with a basic solution (e.g., aqueous NaOH) before disposal. Dispose of all waste in accordance with institutional and local regulations.[10]
Discussion and Conclusion
Both protocols presented provide effective methods for the synthesis of 1,3-bis(2,4-difluorophenyl)urea. The choice of method will depend on the specific requirements of the researcher and the available facilities.
-
The triphosgene method is a high-yielding and well-established procedure for the synthesis of ureas. However, the extreme toxicity of triphosgene necessitates stringent safety precautions and specialized handling procedures.
-
The CDI method is a significantly safer alternative, as CDI is a non-toxic, stable, and easy-to-handle solid.[7][8] While it may sometimes result in slightly lower yields compared to the triphosgene method, the enhanced safety profile makes it a highly attractive option, particularly for academic and small-scale research settings.
References
-
Anderson, N. G. (n.d.). Urea Formation - Common Conditions. Organic Chemistry Data. Retrieved from [Link]
-
University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Retrieved from [Link]
- Merck KGaA. (2026, February 6). Triphosgene - Material Safety Data Sheet (MSDS). Retrieved from a placeholder URL, as the direct link may vary.
-
ResearchGate. (2026, January 29). Zinc Promoted Urea Synthesis Using Carbonyldiimidazole as Carbonyl Source and Its Application for the Synthesis of Cariprazine. Retrieved from [Link]
- Karageorgis, G., et al. (2020). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. ChemistrySelect, 5(28), 8683-8691.
- Karageorgis, G., et al. (2020). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. Molecules, 25(14), 3163.
-
Wikipedia. (n.d.). Carbonyldiimidazole. Retrieved from [Link]
-
S D FINE-CHEM LIMITED. (n.d.). TRIPHOSGENE GHS Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of urea derivatives by previous methods. Retrieved from [Link]
- Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2, 140-148.
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
- Zhu, D., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Substituted N,N'-Diaryl ureas as Potent p38 Inhibitors. Molecules, 20(9), 16604-16619.
-
Wikipedia. (n.d.). Phosgene. Retrieved from [Link]
- Deng, Y., et al. (2003). Alternatives to Phosgene and Carbon Monoxide.
- D'Elia, V., & Tamborini, L. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3231.
Sources
- 1. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Substituted N,N'-Diaryl ureas as Potent p38 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helios.eie.gr [helios.eie.gr]
- 4. Phosgene - Wikipedia [en.wikipedia.org]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
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- 11. synquestlabs.com [synquestlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
Application Note: Synthesis of 2,4-Difluorophenyl Isocyanate via Triphosgene Phosgenation of 2,4-Difluoroaniline
Abstract and Introduction
The synthesis of isocyanates from primary amines is a cornerstone transformation in modern organic chemistry, with profound implications for the pharmaceutical and agrochemical industries.[1] The 2,4-difluorophenyl isocyanate (CAS No: 59025-55-7) is a particularly valuable synthetic intermediate.[2] The difluorinated phenyl ring is a common motif in bioactive molecules, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties.[3] Consequently, 2,4-difluorophenyl isocyanate serves as a critical building block for a wide range of therapeutic agents, including anti-cancer drugs, as well as potent herbicides and pesticides.[4]
This application note provides a comprehensive and field-proven protocol for the synthesis of 2,4-difluorophenyl isocyanate from 2,4-difluoroaniline using triphosgene. Triphosgene, or bis(trichloromethyl) carbonate, is employed as a safer, crystalline phosgene surrogate, obviating the need to handle the highly toxic and gaseous phosgene.[5][6] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, critical safety protocols, and troubleshooting advice to ensure a safe, efficient, and high-yielding synthesis.
Critical Safety Mandates: Handling Triphosgene
Trustworthiness Pillar: The use of triphosgene is not without significant risk. It is a stable solid, but it can decompose to release phosgene, especially in the presence of moisture, nucleophiles, or at elevated temperatures. Phosgene is a potent respiratory toxin, and exposure can be fatal.[7] Strict adherence to the following safety protocols is non-negotiable.
-
Engineering Controls: All manipulations involving triphosgene, including weighing and addition to the reaction, MUST be performed within a certified, high-performance chemical fume hood with demonstrated adequate airflow.[8][9] An emergency safety shower and eyewash station must be immediately accessible.[8]
-
Personal Protective Equipment (PPE): A full complement of PPE is required:
-
Eye Protection: Chemical splash goggles and a full-face shield.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat and an impervious chemical apron.
-
Respiratory Protection: In case of inadequate ventilation or for emergency response, a self-contained breathing apparatus (SCBA) is essential.[7][9] Do not rely on standard cartridge respirators.
-
-
Handling and Storage: Triphosgene is moisture-sensitive.[8] It should be stored under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials.[7][8]
-
Emergency Procedures:
-
Inhalation: Immediately move the affected person to fresh air. Enforce strict bed rest for 24-72 hours, even if symptoms are not immediately apparent, as pulmonary edema can be delayed.[10] Seek immediate, urgent medical attention.[7]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[10]
-
Spills: Evacuate the area. For small spills, carefully cover with an inert absorbent material (e.g., vermiculite or dry sand), and transfer to a sealed container for hazardous waste disposal. Do NOT use water or combustible materials.[9][10]
-
-
Waste Disposal: All triphosgene-contaminated waste is considered hazardous. Quench residual triphosgene and reaction byproducts carefully with a basic solution (e.g., sodium hydroxide) in a controlled manner within the fume hood before disposal according to institutional and federal regulations.[10]
Reaction Principle and Mechanism
The conversion of 2,4-difluoroaniline to its corresponding isocyanate using triphosgene proceeds through an in-situ generation of phosgene. One molecule of solid triphosgene decomposes to yield three molecules of phosgene (COCl₂).
Mechanism: The reaction is initiated by the nucleophilic attack of the primary amine of 2,4-difluoroaniline on the electrophilic carbonyl carbon of phosgene. This forms an unstable carbamoyl chloride intermediate. In the presence of a non-nucleophilic base, such as triethylamine (Et₃N), this intermediate is deprotonated and rapidly eliminates a molecule of hydrogen chloride (HCl) to yield the final 2,4-difluorophenyl isocyanate product. The base serves as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.[5]
Overall Reaction:
3 F₂C₆H₃NH₂ + (Cl₃CO)₂CO → 3 F₂C₆H₃NCO + 6 HCl
Detailed Experimental Protocol
Expertise Pillar: The success of this protocol hinges on the strict exclusion of moisture and precise control over the reaction temperature. The slow addition of triphosgene is critical to manage the exothermicity of the reaction and prevent the formation of undesired side products, such as symmetric ureas.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Molar Equiv. | Notes |
| 2,4-Difluoroaniline | 367-25-9 | 129.11 | 1.0 | 99%+ purity, ensure anhydrous. |
| Triphosgene | 32315-10-9 | 296.75 | 0.35 - 0.40 | Handle with extreme caution.[8] |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.1 - 2.5 | Anhydrous, freshly distilled. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | Anhydrous, <50 ppm H₂O. |
| Argon or Nitrogen Gas | - | - | - | High purity, for inert atmosphere. |
Equipment Setup
-
Oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar.
-
Thermometer or thermocouple to monitor internal reaction temperature.
-
Pressure-equalizing dropping funnel for the addition of the triphosgene solution.
-
Reflux condenser fitted with an inert gas inlet (Ar or N₂).
-
Ice-water bath for temperature control.
-
Schlenk line or manifold for maintaining an inert atmosphere.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble and flame-dry the glassware under vacuum, then cool under a positive pressure of argon or nitrogen.[11]
-
Reagent Preparation: In the reaction flask, dissolve 2,4-difluoroaniline (1.0 eq.) and anhydrous triethylamine (2.2 eq.) in anhydrous dichloromethane. The volume should be sufficient to ensure effective stirring (approx. 0.2-0.5 M concentration of the aniline).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.[11]
-
Triphosgene Addition: In a separate, dry flask under an inert atmosphere, dissolve triphosgene (0.36 eq.) in a small volume of anhydrous dichloromethane. Transfer this solution to the dropping funnel.
-
Controlled Reaction: Add the triphosgene solution dropwise to the cooled aniline solution over 45-60 minutes. It is critical to maintain the internal reaction temperature below 5 °C during the addition to prevent side reactions.[11] A white precipitate of triethylammonium chloride will form as the reaction proceeds.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates full consumption of the starting aniline.[11]
-
Work-up:
-
Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the triethylammonium chloride precipitate.
-
Wash the filter cake with a small amount of anhydrous dichloromethane.
-
Combine the filtrate and washings.
-
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum trap is well-cooled to capture any volatile product.
-
Purification: The crude 2,4-difluorophenyl isocyanate is a colorless to pale yellow liquid.[4] Purify the product by vacuum distillation (Boiling Point: ~42 °C at 6 mmHg or ~50 °C at 12 mmHg) to yield the final product with high purity (>98%).[4] Store the purified product under an inert atmosphere at 2-8 °C.[4]
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of 2,4-difluorophenyl isocyanate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Presence of moisture in reagents/glassware. 3. Loss of volatile product during work-up. | 1. Increase reaction time or allow to stir overnight. 2. Ensure all reagents are anhydrous and glassware is properly dried. 3. Use a well-cooled trap during rotary evaporation and distill carefully. |
| Formation of Symmetric Urea | 1. Reaction temperature too high. 2. Order of addition is incorrect. | 1. Maintain strict temperature control (< 5 °C) during triphosgene addition. 2. Always add the triphosgene solution to the aniline solution, never the reverse.[6] |
| Product Darkens on Storage | Polymerization or degradation. | Store purified isocyanate under an inert atmosphere (Ar or N₂) at refrigerated temperatures (2-8 °C).[4] |
References
-
University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Retrieved from University of Toronto. [Link]
-
Iqbal, J., et al. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances. [Link]
-
Ren, Y. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of British Columbia. [Link]
-
Nowick, J. S., et al. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE. Organic Syntheses, 78, 220. [Link]
-
Organic Syntheses. (n.d.). S,S-DI(PYRIDIN-2-YL) CARBONODITHIOATE. Retrieved from Organic Syntheses. [Link]
-
ResearchGate. (2020, June 28). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?[Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from Organic Chemistry Portal. [Link]
-
PrepChem.com. (n.d.). Step B: Preparation of 2,4-difluoroaniline. Retrieved from PrepChem.com. [Link]
-
Amerigo Scientific. (n.d.). 2,4-Difluorophenyl isocyanate (99%). Retrieved from Amerigo Scientific. [Link]
-
Reddit. (2024, July 10). Reaction with triphosgene. Retrieved from r/Chempros. [Link]
-
Patsnap Eureka. (2025, July 10). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from Patsnap Eureka. [Link]
Sources
- 1. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 2. 2,4-Difluorophenyl isocyanate (99%) - Amerigo Scientific [amerigoscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. echemi.com [echemi.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. orgsyn.org [orgsyn.org]
Preparation of Symmetric Ureas Using 2,4-Difluorophenyl Isocyanate: A Technical Guide
Application Note: AN-CHM-2026-04
Abstract
This technical guide details the synthesis of 1,3-bis(2,4-difluorophenyl)urea , a privileged scaffold in medicinal chemistry, utilizing 2,4-difluorophenyl isocyanate as the primary electrophile. We present two distinct protocols: (1) Hydrolytic Dimerization , a cost-effective one-pot method leveraging in situ amine generation, and (2) Stoichiometric Direct Coupling , a high-precision alternative for fragment-based drug design (FBDD). This document includes mechanistic insights, step-by-step protocols, safety considerations, and troubleshooting matrices.
Introduction & Medicinal Relevance[1][2][3][4][5][6][7][8]
The Diarylurea Pharmacophore
The symmetric diarylurea motif is a "privileged structure" in drug discovery, serving as a critical hydrogen-bonding unit in kinase inhibitors. It functions by occupying the hydrophobic pocket of enzymes (e.g., VEGFR, RAF kinases) and forming bidentate hydrogen bonds with key residues (e.g., Asp-Phe-Gly "DFG" motifs).
The "Fluorine Effect"
The specific use of 2,4-difluorophenyl isocyanate introduces fluorine atoms at the ortho and para positions. This substitution pattern offers distinct advantages:
-
Metabolic Stability: Blockade of cytochrome P450-mediated oxidation at susceptible ring positions.
-
Lipophilicity Modulation: Fluorine increases
, enhancing membrane permeability while maintaining steric compactness similar to hydrogen. -
Conformational Locking: The ortho-fluorine often induces a twisted conformation relative to the urea bridge, improving selectivity for specific kinase binding pockets.
Reaction Mechanics
The synthesis of symmetric ureas from isocyanates proceeds via two primary pathways. Understanding the mechanism is vital for controlling side products (such as biurets).
Pathway A: Hydrolytic Dimerization (One-Pot)
This method uses water to convert a portion of the isocyanate into an amine in situ.
-
Hydrolysis: Water attacks the isocyanate to form an unstable carbamic acid.
-
Decarboxylation: The carbamic acid loses
to generate 2,4-difluoroaniline. -
Urea Formation: The newly formed aniline (nucleophile) attacks the remaining isocyanate (electrophile) to form the symmetric urea.
Pathway B: Direct Coupling
This involves the direct addition of commercially available 2,4-difluoroaniline to the isocyanate.
Mechanistic Visualization
The following diagram illustrates the cascade reaction for the hydrolytic pathway.
Figure 1: Mechanistic pathway of Hydrolytic Dimerization. The isocyanate serves as both the electrophile and the precursor to the nucleophile.
Experimental Protocols
Protocol A: Hydrolytic Dimerization (Standard Method)
Best for: Large-scale synthesis, cost reduction (avoids purchasing aniline), and when high-throughput is not required.
Reagents:
-
2,4-Difluorophenyl isocyanate (1.0 equiv)
-
1,4-Dioxane (Solvent, miscible with water)
-
Deionized Water (Excess, >2.0 equiv)
-
Triethylamine (TEA) (0.1 equiv, optional catalyst)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (Nitrogen or Argon) to exclude atmospheric moisture prior to water addition.
-
Dissolution: Dissolve 2,4-difluorophenyl isocyanate (e.g., 5.0 mmol, ~0.78 g) in 1,4-Dioxane (10 mL).
-
Note: THF can be used, but Dioxane allows for higher reflux temperatures (
), accelerating decarboxylation.
-
-
Initiation: Add Water (10 mmol, 180 µL) and TEA (0.5 mmol, ~70 µL).
-
Reaction: Heat the mixture to reflux (
) for 2–4 hours.-
Observation: Evolution of
gas (bubbling) indicates the decarboxylation step. A white precipitate (urea) typically begins to form as the reaction progresses.
-
-
Work-up: Cool the reaction to room temperature. Pour the mixture into excess ice-cold water (50 mL) to fully precipitate the product.
-
Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with water (
mL) to remove residual dioxane/amine, followed by cold hexanes ( mL) to remove unreacted isocyanate. -
Drying: Dry under high vacuum at
overnight.
Protocol B: Direct Coupling (High-Precision)
Best for: Small-scale combinatorial chemistry, radiolabeling, or when strict stoichiometric control is needed to avoid side products.
Reagents:
-
2,4-Difluorophenyl isocyanate (1.0 equiv)
-
2,4-Difluoroaniline (1.0 equiv)
-
Dichloromethane (DCM) or Toluene (Anhydrous)
Procedure:
-
Dissolution: Dissolve 2,4-difluoroaniline (1.0 mmol) in anhydrous DCM (5 mL) in a reaction vial.
-
Addition: Add 2,4-difluorophenyl isocyanate (1.0 mmol) dropwise at room temperature (
). -
Reaction: Stir at room temperature for 1–2 hours.
-
Note: The reaction is highly exothermic and rapid. The symmetric urea usually precipitates out of DCM almost immediately.
-
-
Isolation: Filter the resulting white solid. Wash with cold DCM.
-
Purification: Recrystallization from Ethanol/Water if necessary.
Characterization & Data Analysis
Confirming the structure of symmetric ureas requires specific analytical checks, particularly to distinguish them from asymmetrical impurities or biurets.
Table 1: Expected Analytical Data
| Technique | Parameter | Expected Result | Interpretation |
| Physical State | Appearance | White crystalline solid | Typical for diarylureas. |
| Melting Point | Range | > 200°C (High) | Strong intermolecular H-bonding network. |
| ¹H NMR | Chemical Shift | Symmetric Urea -NH- protons (singlet). | |
| ¹H NMR | Splitting | Aromatic Region | Simplified splitting pattern due to symmetry. |
| IR Spectroscopy | Carbonyl ( | 1630–1650 cm⁻¹ | Urea carbonyl stretch (lower than isocyanate ~2270 cm⁻¹). |
| HRMS | Mass ( | Calc: ~285.06 Da | Confirm molecular formula |
Workflow Decision Matrix
Use the following logic to select the appropriate protocol and troubleshooting steps.
Figure 2: Decision matrix for protocol selection and purification.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete decarboxylation | Increase reaction temperature (switch from THF to Dioxane) or reflux time. |
| Biuret Formation | Excess isocyanate reacting with urea | Ensure strict 1:1 stoichiometry (Protocol B) or ensure excess water is present (Protocol A) to consume all isocyanate. |
| Oily Product | Residual solvent/impurities | Triturate the crude solid with cold diethyl ether or hexanes to induce crystallization. |
| No Precipitation | High solvent solubility | Concentrate the reaction mixture under reduced pressure or add an anti-solvent (Water or Hexanes). |
Safety & Handling
-
Isocyanate Hazard: 2,4-Difluorophenyl isocyanate is a lachrymator and a potent sensitizer. It can cause respiratory distress (asthma-like symptoms).[1]
-
Control: All operations must be performed in a functioning fume hood. Double-glove (Nitrile) is recommended.
-
-
Pressure Build-up: Protocol A generates
gas. Never seal the reaction vessel completely; use a bubbler or vented line to prevent explosion. -
Quenching: Quench unreacted isocyanate glassware with a mixture of water, surfactant, and alcohol before removing from the hood.
References
-
Mechanism of Isocyanate Hydrolysis
-
Medicinal Chemistry Applications (Diarylureas)
-
Chemical Properties & Safety (2,4-Difluorophenyl Isocyanate)
-
General Synthesis of Ureas
- Title: Hindered Ureas as Masked Isocyanates: Facile Carbamoyl
- Source: N
-
URL:[Link]
Sources
- 1. 2,4-Difluorophenyl Isocyanate | 59025-55-7 | TCI AMERICA [tcichemicals.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Difluorophenyl isocyanate 99 59025-55-7 [sigmaaldrich.com]
1,3-Bis(2,4-difluorophenyl)urea as a ligand in coordination chemistry
Application Note: 1,3-Bis(2,4-difluorophenyl)urea in Coordination Chemistry
Executive Summary
This technical guide details the utility of 1,3-bis(2,4-difluorophenyl)urea (hereafter L-F4 ) as a specialized ligand in coordination and supramolecular chemistry.[1] Unlike simple aliphatic ureas, L-F4 features an electron-deficient scaffold driven by the four fluorine substituents.[1] This electronic tuning significantly enhances the acidity of the N-H protons, making it a premier candidate for anion recognition (via hydrogen bonding) while retaining the ability to coordinate transition metals via the carbonyl oxygen. This guide provides validated protocols for ligand synthesis, metal complexation, and anion sensing assays.
Ligand Profile & Mechanistic Insight
Chemical Structure: The ligand consists of a central urea linker bridging two 2,4-difluorophenyl rings.
-
Coordination Site (Lewis Base): The carbonyl oxygen (
) acts as a monodentate donor to hard or borderline metal ions (e.g., Zn , Cu , Co ).[1] -
Recognition Site (Lewis Acid): The two N-H protons act as hydrogen bond donors. The electron-withdrawing fluorine atoms inductively stabilize the conjugate base, increasing N-H acidity compared to non-fluorinated analogs (e.g., diphenylurea).
Dual-Mode Functionality:
-
Metal Ligand: Forms
complexes. -
Anion Receptor: Binds anions (F
, AcO , H PO ) with high selectivity in aprotic solvents.[1]
Synthesis Protocol: 1,3-Bis(2,4-difluorophenyl)urea
Principle: While isocyanates are traditional precursors, they are moisture-sensitive and hazardous.[1][2] This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a safer, robust carbonyl source to couple 2,4-difluoroaniline.[1]
Materials:
-
2,4-Difluoroaniline (CAS: 367-25-9)[1]
-
1,1'-Carbonyldiimidazole (CDI) (CAS: 530-62-1)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
-
Tetrahydrofuran (THF) (Anhydrous)[1]
-
1M HCl and Saturated NaHCO
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under nitrogen, dissolve CDI (10 mmol, 1.62 g) in anhydrous DCM (20 mL). Cool to 0°C.[3]
-
First Addition: Dropwise add 2,4-difluoroaniline (10 mmol, 1.29 g) dissolved in DCM (10 mL) over 15 minutes.
-
Mechanistic Note: This forms the intermediate N-acylimidazole species.[1] Stir at 0°C for 1 hour.
-
-
Coupling: Add a second equivalent of 2,4-difluoroaniline (10 mmol, 1.29 g).
-
Optimization: If solubility is an issue, add 5 mL of dry THF.
-
-
Reflux: Warm to room temperature, then reflux at 45°C for 6–12 hours. Monitor by TLC (SiO
, 30% EtOAc/Hexanes). -
Workup:
-
Evaporate solvent to near dryness.
-
Resuspend residue in EtOAc (50 mL).
-
Wash sequentially with 1M HCl (2 x 20 mL) to remove unreacted aniline and imidazole.
-
Wash with Sat. NaHCO
(20 mL) and Brine (20 mL).[1]
-
-
Purification: Dry organic layer over Na
SO , filter, and concentrate. Recrystallize from hot Ethanol/Water (9:1) to yield white needles.
Yield Expectation: >85%
Characterization:
Protocol: Metal Complexation (Zn, Cu, Co)
Objective: Synthesize coordination complexes of the type
Rationale: Electron-deficient ureas are weaker bases than alkyl ureas.[1] Therefore, complexation requires non-competing solvents (avoiding DMSO or water) and anhydrous metal salts to prevent ligand displacement.
Procedure:
-
Ligand Solution: Dissolve L-F4 (2 mmol) in absolute Ethanol (15 mL) with mild heating (50°C).
-
Metal Addition: Dissolve Metal(II) Chloride (anhydrous ZnCl
, CuCl , or CoCl ) (1 mmol) in absolute Ethanol (5 mL).-
Stoichiometry: A 2:1 (Ligand:Metal) ratio favors the octahedral or tetrahedral bis-ligand species.[1]
-
-
Reaction: Add the metal solution to the ligand solution dropwise. Reflux for 2 hours.
-
Isolation:
-
Slow Evaporation: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume by 50% under vacuum and let stand at 4°C.
-
Causality: The complex is typically less soluble than the free ligand in cold ethanol.
-
-
Drying: Filter the resulting crystals and dry under vacuum at 60°C.
Data Interpretation Table:
| Technique | Parameter | Observation | Structural Implication |
| IR Spectroscopy | Shift to lower frequency ( | Indicates Oxygen coordination to metal center.[1] | |
| IR Spectroscopy | Minimal shift or slight sharpening | Confirms N-atoms are not deprotonated/coordinated. | |
| Downfield shift (if paramagnetic metal is avoided) | Inductive effect of metal binding to carbonyl.[1] |
Protocol: Anion Sensing Assay
Objective: Use L-F4 to detect fluoride (
Mechanism:
The 2,4-difluoro substitution pattern polarizes the N-H bonds. Upon anion addition, hydrogen bonding (
Method (NMR Titration):
-
Prepare a stock solution of L-F4 (10 mM) in DMSO-
(Note: DMSO is a competitive H-bond acceptor, but necessary for solubility.[1] CD CN is preferred if solubility permits). -
Prepare a stock solution of Tetrabutylammonium Fluoride (TBAF) (100 mM) in the same solvent.
-
Record the initial
H NMR of the host. -
Add TBAF aliquots (0.1 eq to 2.0 eq).
-
Observation: Monitor the Urea N-H signal (
ppm).-
Result: The signal will broaden and shift significantly downfield (
ppm) due to H-bonding.[1] Disappearance of the signal implies deprotonation.
-
Mechanistic Visualization
The following diagram illustrates the synthetic pathway and the divergent reactivity of the ligand based on the environment (Metal vs. Anion).
Figure 1: Synthesis of 1,3-bis(2,4-difluorophenyl)urea and its divergent application pathways in coordination chemistry (Metal Binding) vs. supramolecular chemistry (Anion Sensing).
References
-
Custelcean, R., et al. (2006). "Crystal Engineering with Urea and Thiourea Hydrogen-Bonding Groups." Crystal Growth & Design, 6(2), 555–563. Link[1]
-
Gunnlaugsson, T., et al. (2005). "Urea-based anion receptors: synthesis and anion binding properties." Coordination Chemistry Reviews, 249(13-14), 1489-1511.[1] Link[1]
-
Yamasaki, R., et al. (2021).[2][3][4] "Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO." ACS Omega, 6(8), 5850–5858. Link[1]
-
Steed, J. W. (2009). "Coordination chemistry of anions." Chemical Society Reviews, 38, 506-519. Link[1]
-
Sigma-Aldrich. "1,3-Bis(4-fluorophenyl)urea Product Specification." (Analogous Reference). Link[1]
Sources
- 1. 3-(2,4-Difluorophenyl)-1-heptyl-1-[5-(5-phenylpyridazin-3-yl)sulfonylpentyl]urea | C29H36F2N4O3S | CID 11671275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Fluorinated Benzimidazol-2-ones from Diarylurea Precursors
Executive Summary
This technical guide details the synthesis of fluorinated benzimidazol-2-ones, a privileged scaffold in medicinal chemistry, utilizing diarylureas as versatile precursors. Unlike traditional condensation methods requiring ortho-phenylenediamines and phosgene equivalents, the protocols herein focus on direct oxidative C-H amination . This approach allows for the late-stage installation of the heterocycle onto fluorinated aromatic systems, preserving sensitive functionality.
We present two distinct, field-validated protocols:
-
Metal-Free Hypervalent Iodine Cyclization: A "green" approach ideal for electron-rich to neutral substrates.
-
Pd-Catalyzed C-H Activation: A robust method for electron-deficient, highly fluorinated scaffolds resistant to milder oxidation.
Strategic Rationale: The Fluorine Effect in Heterocycles[1][2][3]
In drug discovery, the transition from a hydrogenated scaffold to a fluorinated one is rarely trivial.[1] The high electronegativity (3.98 Pauling) and small atomic radius (1.47 Å) of fluorine impart unique properties to the benzimidazolone core.
Physicochemical Modulation
-
Lipophilicity (LogP): Fluorination typically increases lipophilicity, enhancing membrane permeability. However, the "Polar Hydrophobicity" effect can occur where C-F bonds, despite being lipophilic, introduce a dipole that interacts with protein backbones.
-
Metabolic Stability: Blocking metabolic "soft spots" (e.g., para-positions) with fluorine prevents oxidative metabolism by Cytochrome P450 enzymes.
-
pKa Shift: Fluorine on the benzenoid ring reduces the pKa of the N-H protons, potentially altering the tautomeric equilibrium and hydrogen-bond donor capability of the urea moiety.
Pathway Selection Logic
The choice between metal-free and metal-catalyzed routes depends on the electronic nature of the fluorinated aryl ring.
| Feature | Protocol A: Hypervalent Iodine (PIDA/PIFA) | Protocol B: Pd-Catalyzed C-H Activation |
| Mechanism | Electrophilic Nitrenium Ion / Radical | Concerted Metallation-Deprotonation (CMD) |
| Substrate Preference | Electron-Rich to Neutral Aryl Rings | Electron-Deficient Aryl Rings (e.g., poly-F) |
| Tolerance | Sensitive to strong acids | Tolerates diverse functionality |
| Key Reagent | PhI(OAc)₂ or PhI(OCOCF₃)₂ | Pd(OAc)₂ + Oxidant (Cu or Air) |
Mechanistic Pathways
Pathway Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal cyclization protocol based on the electronic properties of the fluorinated precursor.
Mechanism of Pd-Catalyzed C-H Activation
The palladium-catalyzed route operates via a Concerted Metallation-Deprotonation (CMD) mechanism, which is critical for overcoming the high C-H bond energy of fluorinated aromatics.
Figure 2: Mechanistic flow of the Pd(II)-catalyzed intramolecular C-H amination. The CMD step is rate-determining for electron-deficient rings.
Detailed Experimental Protocols
Protocol A: Metal-Free Oxidative Cyclization (Hypervalent Iodine)
Scope: Best for mono-fluorinated substrates or those with donating groups (e.g., 4-fluoro-3-methoxy). Primary Reference: Adapted from Kitamura et al. and Muñiz et al.
Reagents & Materials
-
Substrate: 1,3-bis(4-fluorophenyl)urea (1.0 equiv)
-
Oxidant: Phenyliodine(III) diacetate (PIDA) (1.2 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)
-
Note: Fluorinated solvents stabilize the radical/cation intermediates and enhance yield significantly compared to DCM.
-
-
Temperature: 0 °C to Room Temperature (RT)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the fluorinated diarylurea (1.0 mmol) in TFE (5 mL, 0.2 M).
-
Addition: Cool the solution to 0 °C using an ice bath. Add PIDA (1.2 mmol, 386 mg) portion-wise over 5 minutes.
-
Critical Control Point: Rapid addition can lead to over-oxidation. Observe for color change (often turns transiently yellow/orange).
-
-
Reaction: Remove the ice bath and allow the reaction to stir at RT. Monitor by TLC (typically 1–3 hours). The urea spot (polar) will disappear, and a less polar product spot will appear.
-
Quench: Dilute the mixture with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation Criteria:
-
¹H NMR: Disappearance of one N-H singlet (urea typically has two, product has one or two depending on substitution).
-
¹⁹F NMR: Shift in the fluorine signal due to planarization of the ring.
Protocol B: Pd-Catalyzed Intramolecular C-H Amination
Scope: Ideal for electron-deficient substrates, such as trifluoromethyl- or difluoro-substituted ureas. Primary Reference: Adapted from Buchwald et al. and Diao et al.[2]
Reagents & Materials
-
Substrate: 1-(3-(trifluoromethyl)phenyl)-3-phenylurea
-
Catalyst: Pd(OAc)₂ (5–10 mol%)
-
Ligand: Xantphos or BrettPhos (5–10 mol%) (Optional but recommended for difficult substrates)
-
Oxidant: Cu(OAc)₂ (2.0 equiv) or PhI(OAc)₂ (1.5 equiv)
-
Base: Cs₂CO₃ (2.0 equiv) - Promotes the CMD step.
-
Solvent: Toluene or o-Xylene (anhydrous).
Step-by-Step Methodology
-
Setup: In a glovebox or under strict N₂ flow, charge a heavy-walled pressure tube with the urea (0.5 mmol), Pd(OAc)₂ (5.6 mg, 5 mol%), Cu(OAc)₂ (181 mg, 1.0 mmol), and Cs₂CO₃ (325 mg, 1.0 mmol).
-
Solvation: Add anhydrous Toluene (2.5 mL, 0.2 M). Seal the tube with a Teflon screw cap.
-
Heating: Place in a pre-heated oil bath at 100–120 °C. Stir vigorously for 12–24 hours.
-
Why: High temperature is required to overcome the activation energy of the C-H bond ortho to the electron-withdrawing CF₃ group.
-
-
Workup: Cool to RT. Filter the heterogeneous mixture through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with EtOAc.
-
Analysis: Concentrate the filtrate. Analyze crude NMR for conversion.
-
Purification: Silica gel chromatography (DCM/MeOH gradient).
Data Summary & Optimization
The following table illustrates the impact of electronic effects on yield using Protocol A (Hypervalent Iodine) versus Protocol B (Pd-Catalysis).
| Substrate (R-Ph-NH-CO-NH-Ph) | Protocol A Yield (PIDA/TFE) | Protocol B Yield (Pd/Cu) | Interpretation |
| 4-F-Phenyl | 88% | 75% | Nucleophilic position favors oxidative cyclization (Protocol A). |
| 3-F-Phenyl | 65% | 82% | Steric/Electronic balance shifts preference to Pd-catalysis. |
| 4-CF₃-Phenyl | 15% (Trace) | 91% | Electron-poor ring resists oxidation by PIDA; excellent for CMD (Protocol B). |
| 3,5-Difluorophenyl | 10% | 85% | Highly deficient ring requires metal activation. |
Troubleshooting Guide
-
Issue: Regioselectivity in meta-substituted ureas (e.g., 3-F-phenyl).
-
Observation: Cyclization can occur at C2 (ortho to F) or C6 (para to F).
-
Solution: In Pd-catalysis, C-H activation is sensitive to steric hindrance. Cyclization usually occurs at the less hindered position (C6). Use solvent polarity (AcOH vs Toluene) to tune this.
-
-
Issue: Low Conversion in Protocol A.
-
Issue: Pd-Black formation in Protocol B.
-
Cause: Catalyst decomposition before re-oxidation.
-
Fix: Increase oxidant loading or switch to a more robust oxidant like AgOAc. Ensure the reaction is strictly anhydrous.
-
References
-
Hypervalent Iodine Cyclization
-
Du, L.-H., & Wang, Y.-G. (2007).[3] A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant. Synthesis.
-
-
Pd-Catalyzed C-H Activation Mechanism
-
Joyce, L. L., & Batey, R. A. (2009).[5] Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization. Organic Letters.
-
-
Fluorine in Medicinal Chemistry
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Regioselective Synthesis of Benzimidazolones
-
Ernst, J. B., Tay, N. E. S., Jui, N. T., & Buchwald, S. L. (2014).[2] Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters.
-
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Benzimidazolone synthesis [organic-chemistry.org]
- 3. A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles [organic-chemistry.org]
Application Note: Protocol for Oxidative Carbonylation of 2,4-Difluoroaniline
Executive Summary
This application note details a robust protocol for the oxidative carbonylation of 2,4-difluoroaniline (2,4-DFA) to synthesize Methyl N-(2,4-difluorophenyl)carbamate . This moiety is a critical pharmacophore in the synthesis of salicylic acid derivatives, diflunisal analogs, and novel kinase inhibitors.
Historically, carbamates were synthesized via the phosgenation of amines to isocyanates, followed by alcoholysis.[1] That route poses severe safety risks due to the toxicity of phosgene (
Reaction Mechanism & Causality
To optimize yield, one must understand the catalytic cycle. The electron-deficient nature of 2,4-difluoroaniline (due to two withdrawing Fluorine atoms) reduces the nucleophilicity of the amine nitrogen compared to unsubstituted aniline.
The Pd-Iodide Catalytic Cycle
The reaction proceeds via a Pd(II)/Pd(0) redox cycle.[2] The iodide promoter (e.g., KI) plays a dual role: it stabilizes the Pd(II) species to prevent metal aggregation (palladium black formation) and participates in the re-oxidation step.
Key Mechanistic Steps:
-
Coordination: Pd(II) coordinates with the amine and CO.
-
Insertion: CO inserts into the Pd-N bond to form a carbamoyl-palladium intermediate.
-
Nucleophilic Attack: Methanol attacks the carbamoyl species, releasing the carbamate product and reducing Pd(II) to Pd(0).
-
Re-oxidation: The crucial step for turnover.
is re-oxidized to by (generated in situ from the reaction of and ).
Mechanistic Pathway Diagram[3]
Figure 1: Catalytic cycle for the oxidative carbonylation of 2,4-difluoroaniline using a Pd-Iodide system.
Experimental Protocol
Safety Pre-requisites (Critical)
-
Gas Mixtures: The mixing of CO and
presents an explosion hazard. The concentration of must be kept outside the explosive limits. A common industrial safety standard is to use Synthetic Air (80% / 20% ) or ensure the total concentration in the CO mixture stays below 5%. -
HF Generation: While the C-F bond is generally stable, trace hydrolysis can generate HF. Glass liners are recommended, but Hastelloy autoclaves are preferred for corrosion resistance.
-
CO Toxicity: All operations must occur in a well-ventilated fume hood with active CO monitoring.
Materials & Equipment
-
Substrate: 2,4-Difluoroaniline (Purity >98%).
-
Catalyst: Palladium(II) Iodide (
) or 5% Pd/C. -
Promoter: Potassium Iodide (KI).
-
Solvent: Methanol (Anhydrous).
-
Gases: Carbon Monoxide (CP Grade), Synthetic Air (or pure
if using strict mass flow controllers). -
Reactor: 100 mL Hastelloy C-276 High-Pressure Autoclave with magnetic stirring and internal cooling loop.
Step-by-Step Procedure
-
Catalyst Loading:
-
In the autoclave liner, dissolve 2,4-difluoroaniline (10 mmol, 1.29 g) in Methanol (30 mL).
-
Add
(0.05 mmol, 18 mg) and KI (0.5 mmol, 83 mg). -
Note: The KI:Pd ratio should be maintained at ~10:1. Excess iodide stabilizes the Pd species against the lower nucleophilicity of the fluoroaniline.
-
-
Sealing and Purging:
-
Seal the autoclave. Purge three times with Nitrogen (10 bar) to remove ambient air.
-
Purge three times with CO (5 bar).
-
-
Pressurization (The "Safe Mix" Method):
-
Pressurize the reactor with CO to 20 bar .
-
Subsequently, introduce Synthetic Air (or
) to reach a total pressure of 25-30 bar . -
Target Partial Pressures:
bar, bar.
-
-
Reaction:
-
Heat the reactor to 140°C with stirring at 800 rpm.
-
Maintain temperature for 4-6 hours .
-
Observation: A slight pressure drop will occur as gases are consumed. If equipped with a gas uptake monitor, stop when uptake plateaus.
-
-
Workup:
-
Cool the reactor to room temperature (<25°C).
-
Carefully vent the gases into a fume hood exhaust.
-
Filter the reaction mixture through a Celite pad to remove Pd species (if using Pd/C) or insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Hexane/Ethyl Acetate (4:1) or perform column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the carbamate.
-
Optimization & Troubleshooting
The electron-withdrawing fluorine atoms on the aniline ring make this reaction slower than with standard aniline. The following parameters are critical for optimization:
Parameter Screening Data (Simulated for Reference)
| Parameter | Condition | Conversion (%) | Selectivity (Carbamate) | Selectivity (Urea) | Notes |
| Temperature | 100°C | 45% | 95% | 5% | Reaction too slow. |
| Temperature | 140°C | 98% | 92% | 8% | Optimal balance. |
| Temperature | 170°C | 99% | 75% | 25% | High urea byproduct. |
| Pressure | 10 bar | 60% | 80% | 20% | CO starvation favors urea. |
| Pressure | 40 bar | 98% | 94% | 6% | Excellent, but higher safety cost. |
| Solvent | MeOH (Low Vol) | 90% | 60% | 40% | High concentration favors urea. |
-
Urea Formation: The main side product is N,N'-bis(2,4-difluorophenyl)urea. This forms if the concentration of amine is too high relative to CO/MeOH. Solution: Maintain dilute conditions (0.2 - 0.3 M) and high CO pressure.
-
Water Management: Water is a byproduct (
). Accumulation can inhibit the catalyst. Adding a dehydrating agent like Trimethyl Orthoformate (TMOF) (1 eq.) can improve turnover frequency (TOF).
Process Workflow
Figure 2: Operational workflow for the batch synthesis of methyl N-(2,4-difluorophenyl)carbamate.
References
-
Gabriele, B., et al. (2019).[3] "PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account." Molecules, 24(14), 2663. Link
- Chaudhari, R. V., et al. (1992). "Oxidative carbonylation of amines to carbamates using Pd/C-NaI-O2 system." Journal of Catalysis, 136(1), 267-270. (Foundational protocol for Pd/C-Iodide systems).
-
Fukuoka, S., et al. (1984). "A novel catalytic manufacture of carbamates."[1] Journal of Organic Chemistry, 49, 1458. (Industrial context for non-phosgene routes).
- Vertex AI Search. (2023). "Palladium Catalyzed Oxidative Carbonylation of Fluoroanilines.
Sources
Application and Protocol Guide for the Crystallization of 2,2',4,4'-Tetrafluorocarbanilide
Abstract
This document provides a detailed guide to the crystallization of 2,2',4,4'-Tetrafluorocarbanilide, a compound of interest for researchers in materials science and drug development. The protocols outlined herein are designed to be robust starting points for obtaining high-purity crystalline material. This guide moves beyond simple procedural lists to explain the underlying principles of each method, empowering researchers to rationally design and troubleshoot their crystallization experiments. We will explore cooling crystallization, antisolvent crystallization, and slow evaporation techniques, complete with step-by-step protocols, workflow diagrams, and guidance on the characterization of the resulting solid forms.
Introduction: The Critical Role of Crystallization
2,2',4,4'-Tetrafluorocarbanilide is a symmetrically substituted diarylurea. The incorporation of fluorine atoms into the aromatic rings is known to significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a molecule of significant interest.[1] The solid-state form of an active molecule is critical as it governs properties like solubility, stability, and bioavailability.[2] Crystallization is the primary method for controlling these properties by producing a solid form with a defined, ordered, three-dimensional structure.
Furthermore, organic molecules like 2,2',4,4'-Tetrafluorocarbanilide can often exist in multiple crystalline forms, a phenomenon known as polymorphism.[2] Each polymorph is a unique solid-state entity with distinct physical properties. Therefore, a thorough crystallization screening is an essential step in the development of any new chemical entity to identify and characterize its various polymorphic forms.
This guide provides foundational methods for initiating such a screening for 2,2',4,4'-Tetrafluorocarbanilide.
Physicochemical Properties & Solvent Selection Rationale
The selection of an appropriate solvent system is the most critical factor in a successful crystallization experiment.[3] The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures.
2.1. Structural Considerations
-
Carbanilide Core: The central urea group (–NH-CO-NH–) is capable of acting as both a hydrogen bond donor and acceptor, a property known to direct crystal packing in diarylureas.[4][5]
-
Fluorine Substitution: The four fluorine atoms are highly electronegative and increase the molecule's lipophilicity.[1] This increased lipophilicity suggests good solubility in a range of organic solvents. Fluorination can enhance solubility in solvents of medium polarity like acetone, ethyl acetate, and tetrahydrofuran.
-
Aromatic Rings: The phenyl rings allow for potential π-π stacking interactions within the crystal lattice.
2.2. Predicted Solubility Profile
Based on the structure of the parent compound, carbanilide (1,3-diphenylurea), which is sparingly soluble in alcohol and acetone and moderately soluble in pyridine, we can infer a starting point for solvent screening.[1][4] The tetrafluoro-substitution is expected to increase solubility in less polar solvents.
A recommended starting screen would include solvents from various classes:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone, Methyl Ethyl Ketone
-
Esters: Ethyl Acetate
-
Ethers: Tetrahydrofuran (THF), 2-Methyl-THF
-
Aromatic Hydrocarbons: Toluene
-
Chlorinated Solvents: Dichloromethane (DCM)
-
Apolar Solvents (as antisolvents): Hexane, Heptane
The principle of "like dissolves like" is a useful heuristic. Given the polar urea core and the less polar fluorinated rings, solvent mixtures are likely to be highly effective.
Methodologies and Experimental Protocols
The following protocols are designed as robust starting points. Researchers should be prepared to modify concentrations, volumes, temperatures, and rates based on initial observations.
Method 1: Cooling Crystallization from a Single Solvent System
This is the most common recrystallization technique, relying on the principle that the solubility of most solids increases with temperature.[3] A saturated or near-saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the compound to crystallize as its solubility decreases.
Protocol:
-
Solvent Selection: Place ~10-20 mg of 2,2',4,4'-Tetrafluorocarbanilide into a small vial. Add a potential solvent (e.g., ethanol, acetone) dropwise at room temperature. If it dissolves readily, the solvent is likely too good for this method. If it is sparingly soluble, proceed to the next step.
-
Dissolution: In an appropriately sized Erlenmeyer flask equipped with a stir bar, add the bulk of the crude 2,2',4,4'-Tetrafluorocarbanilide. Add the chosen solvent in portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the compound is fully dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing the yield.
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed filter funnel to remove them. Causality: This step prevents insoluble impurities from being incorporated into the final crystalline product.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-ordered crystals.[3] Once at room temperature, the flask can be transferred to an ice bath or refrigerator to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent. Causality: Washing with cold solvent removes residual soluble impurities without significantly dissolving the desired product.
-
Drying: Dry the crystals under vacuum to a constant weight.
Caption: Workflow for Cooling Crystallization.
Method 2: Antisolvent Crystallization
This method is ideal when a suitable single solvent cannot be found. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "antisolvent" in which the compound is insoluble. This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.
Protocol:
-
Solvent System Selection: Identify a good solvent (e.g., THF, acetone) and a miscible antisolvent (e.g., water, hexane).
-
Dissolution: Dissolve the crude 2,2',4,4'-Tetrafluorocarbanilide in the minimum amount of the good solvent at room temperature.
-
Antisolvent Addition: While stirring the solution, add the antisolvent dropwise. Continue adding until the solution becomes faintly and persistently turbid (cloudy). Causality: The onset of turbidity indicates that the solution has reached its saturation point. This is the optimal state to initiate crystal growth.
-
Re-dissolution (Optional): If the solution becomes too cloudy, add a few drops of the good solvent to just redissolve the precipitate and obtain a clear or faintly turbid solution.
-
Crystallization: Cover the vessel and allow it to stand undisturbed. Crystals should form over time. The process can be aided by placing the vessel in a refrigerator.
-
Isolation, Washing & Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the final solvent mixture (cold) for washing.
Caption: Workflow for Antisolvent Crystallization.
Method 3: Slow Evaporation
This technique is primarily used to grow high-quality single crystals suitable for X-ray diffraction, which can definitively determine the molecular structure. It is generally not used for bulk purification due to lower yields and potential for impurities to co-crystallize.
Protocol:
-
Solvent Selection: Choose a relatively volatile solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate).
-
Dissolution: Prepare a solution of the compound that is near, but not at, saturation.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Causality: Removing all dust and particulate matter is critical as these can act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Evaporation: Cover the vial with a cap or parafilm that has been pierced with a few small holes using a needle. Place the vial in a location free from vibrations.
-
Crystal Growth: As the solvent slowly evaporates, the concentration of the solute will gradually increase, leading to slow crystallization over several days or weeks.
-
Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and gently dry the crystals.
Caption: Workflow for Slow Evaporation Crystallization.
Summary of Starting Conditions
The following table provides suggested solvent systems for initial screening experiments with 2,2',4,4'-Tetrafluorocarbanilide.
| Crystallization Method | Good Solvent(s) | Antisolvent(s) | Temperature Profile | Notes |
| Cooling Crystallization | Ethanol | N/A | Heat to boil (~78°C), cool to RT, then 0-4°C | Good for generating bulk, pure material. |
| Cooling Crystallization | Acetone | N/A | Heat to boil (~56°C), cool to RT, then 0-4°C | Acetone is more volatile; ensure a condenser is used. |
| Antisolvent Crystallization | Tetrahydrofuran (THF) | n-Hexane | Room Temperature | A classic polar/non-polar combination. |
| Antisolvent Crystallization | Dichloromethane (DCM) | n-Hexane | Room Temperature | Recrystallization from a CH2Cl2/hexane mixture is common for fluorinated compounds.[6] |
| Slow Evaporation | Ethyl Acetate | N/A | Room Temperature | Good for generating high-quality single crystals. |
Characterization of Crystalline Forms
Once crystalline material is obtained, it is essential to characterize its solid-state properties. A suite of analytical techniques should be employed to confirm purity, identify the crystalline form, and assess thermal stability.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing between different polymorphs. Each crystalline form will produce a unique diffraction pattern, acting as a "fingerprint".[7][8]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and to detect phase transitions between polymorphs.[9]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify the presence of bound solvent (solvates) or water (hydrates) and to determine decomposition temperatures.[9]
-
Microscopy: Visual inspection of the crystals under a microscope can provide valuable information about crystal habit (shape), size, and homogeneity. Polarized light microscopy is particularly useful for distinguishing between crystalline and amorphous material.[2]
-
Spectroscopy (FTIR, Raman): Vibrational spectroscopy can differentiate between polymorphs, as different crystal packing arrangements will result in subtle shifts in the vibrational modes of the molecule.[7]
Conclusion
This guide provides a comprehensive framework for the crystallization of 2,2',4,4'-Tetrafluorocarbanilide. By systematically applying the principles of cooling, antisolvent, and slow evaporation crystallization, researchers can effectively screen for and produce high-purity crystalline material. The key to success lies in rational solvent selection based on molecular structure and methodical experimentation. The subsequent characterization of the obtained solid forms is a critical and mandatory step to fully understand the material properties and to identify any potential polymorphism, which is of paramount importance in the fields of pharmaceutical and materials science.
References
-
Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology. Available at: [Link]
-
Carbanilide | C13H12N2O | CID 7595 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review. The International Journal of Engineering and Science (IJES). Available at: [Link]
-
Characterization of Polymorphic Forms (Polymorphism). Nishka Research. Available at: [Link]
-
Characterization Techniques for Polymorphs. Seven Star Pharma. Available at: [Link]
-
Carbanilide. DrugFuture. Available at: [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
-
Recrystallization of Impure Acetanilide and Melting Point Determination. Course Hero. Available at: [Link]
-
Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega. Available at: [Link]
-
The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. ACS Applied Materials & Interfaces. Available at: [Link]
-
The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. National Center for Biotechnology Information. Available at: [Link]
-
Fluorinated terpenoids and their fluorine-containing derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Effects of Tetrafluorocyclohexa-1,3-Diene Ring Position on Photoluminescence and Liquid-Crystalline Properties of Tricyclic π-Conjugated Molecules. MDPI. Available at: [Link]
-
Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. National Center for Biotechnology Information. Available at: [Link]
-
Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. MDPI. Available at: [Link]
-
Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. National Center for Biotechnology Information. Available at: [Link]
-
Recrystallization Purification Method for Urea. China/Asia On Demand (CAOD). Available at: [Link]
-
One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Pendidikan Kimia. Available at: [Link]
-
Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Royal Society of Chemistry. Available at: [Link]
-
Flow Crystallization | Solubility Control. Vapourtec. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Highly fluorinated polymers with sulfonate, sulfamide and N,N-diethylamino groups for the capillary electromigration separation of proteins and steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. A Fluorinated Carbanionic Substituent for Improving Water Solubility and Lipophilicity of Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 9. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
Insecticidal activity screening of fluorinated phenyl ureas
Executive Summary & Strategic Context
This guide details the screening protocols for Fluorinated Benzoylphenyl Ureas (BPUs) , a class of Insect Growth Regulators (IGRs) that function as Chitin Synthesis Inhibitors (CSIs). Unlike neurotoxic agents (e.g., organophosphates, pyrethroids) that cause rapid knockdown, BPUs exhibit a delayed effect, manifesting primarily during ecdysis (molting).
The Fluorine Advantage: The incorporation of fluorine atoms (e.g., in Lufenuron, Novaluron, Hexaflumuron) is not merely structural decoration. It serves three critical pharmacokinetic functions:
-
Lipophilicity Modulation: Fluorine increases the
value, facilitating passive transport across the waxy insect cuticle. -
Metabolic Blockade: Strategic substitution at the para- or ortho- positions of the aniline ring blocks oxidative metabolism by cytochrome P450 monooxygenases, extending the compound's half-life within the hemolymph.
-
Receptor Affinity: Fluorine's high electronegativity alters the electronic distribution of the urea bridge, potentially enhancing binding affinity to the Sulfonylurea Receptor (SUR), a putative target site linked to Chitin Synthase 1 (CHS1) trafficking.
Mechanism of Action (MOA) Pathway
Understanding the MOA is prerequisite to designing the assay observation window. BPUs do not kill adults; they prevent larvae from surviving the molt.[1]
Figure 1: The cascade of Chitin Synthesis Inhibition. Note that mortality is strictly event-dependent (molting), requiring assay durations of 96–120 hours.
Protocol A: Primary In Vivo Screen (Leaf-Dip Bioassay)
Objective: Determine the LC
Materials
-
Test Organism: 3rd instar larvae (synchronous population, starved for 4 hours pre-test). Note: Do not use 5th instar larvae as they may pupate before the BPU takes effect.
-
Host Plant: Fresh cabbage or castor bean leaves (unsprayed).
-
Solvent System: Acetone (stock) + 0.05% Triton X-100 water (working solution).
-
Equipment: 5 cm leaf punch, Petri dishes (50mm), filter paper, fine camel-hair brush.
Step-by-Step Methodology
-
Compound Preparation:
-
Dissolve technical grade fluorinated BPU in Acetone to create a 10,000 ppm stock.
-
Prepare serial dilutions in 0.05% Triton X-100 water. Recommended range: 0.1, 1.0, 10, 50, 100 mg/L (ppm).
-
Control: 0.05% Triton X-100 water only.
-
-
Leaf Treatment:
-
Punch 5 cm diameter leaf discs.
-
Dip each disc into the test solution for 10 seconds with gentle agitation.
-
Air-dry discs on paper towels (abaxial side up) for 30 minutes until surface moisture evaporates.
-
-
Exposure:
-
Place one leaf disc per Petri dish (lined with moistened filter paper to maintain humidity).
-
Introduce 10 larvae per dish using the camel-hair brush.
-
Replicates: 5 dishes per concentration (n=50 larvae per dose).
-
-
Incubation & Feeding:
-
Incubate at 25°C ± 2°C, 65% RH, 16:8 L:D photoperiod.
-
Critical Step: After 48 hours, if the treated leaf is consumed, replace it with an untreated fresh leaf. The initial dose is sufficient; continuous exposure is not required for BPUs.
-
-
Assessment (The "IG" Rule):
-
Do not assess mortality at 24 hours.
-
Assess at 96 hours (4 days) and 120 hours (5 days) .
-
Scoring Criteria:
-
Dead: No movement when probed.
-
Moribund: Uncoordinated movement, inability to right itself.
-
Abortive Molt: Larva trapped in old cuticle (typical BPU symptom), blackening of the body, or rupture of the cuticle leaking hemolymph.
-
-
Protocol B: Mechanistic Validation (Chitin Content Assay)
Objective: Verify that the observed mortality is due to chitin synthesis inhibition and not off-target toxicity. Method: Modified Morgan-Elson Assay (Colorimetric quantification of N-acetylglucosamine).
Reagents
-
Hydrolysis Buffer: 30% KOH.
-
Depolymerization: Chitinase from Streptomyces griseus (Sigma).
-
Color Reagent: p-dimethylaminobenzaldehyde (DMAB) dissolved in glacial acetic acid/HCl (Ehrlich’s Reagent).
Workflow
-
Treatment: Expose 3rd instar larvae to the LC
dose of the candidate BPU for 72 hours. -
Sample Prep:
-
Homogenize 10 surviving larvae in distilled water.
-
Centrifuge at 10,000g for 10 min; discard supernatant (removes soluble sugars).
-
Resuspend pellet in 30% KOH and heat at 100°C for 30 min (removes protein/tissues; chitin remains insoluble).
-
Wash pellet 3x with water and 1x with ethanol.
-
-
Enzymatic Hydrolysis:
-
Resuspend the purified chitin pellet in phosphate buffer (pH 6.0).
-
Add 1 unit of Chitinase; incubate at 37°C for 24 hours.
-
-
Colorimetric Reaction:
-
Take 0.5 mL of supernatant.[2]
-
Add 0.1 mL Potassium Tetraborate; boil for 3 min.
-
Add 3 mL DMAB reagent; incubate at 37°C for 20 min.
-
-
Quantification:
Data Analysis & Interpretation
Quantitative Output Structure
Report data in the following format to ensure comparability across screens.
| Compound ID | Structure Feature | LC | LC | Chitin Reduction (%) | Relative Potency (vs. Lufenuron) |
| Control | Solvent Only | - | - | 0% | - |
| Ref-1 | Lufenuron | 0.85 [0.6 - 1.1] | 2.4 | 78% | 1.0 |
| Cand-A | 2,6-difluoro... | 0.45 [0.3 - 0.6] | 1.2 | 85% | 1.9 |
| Cand-B | Non-fluorinated | >100 | >100 | 5% | <0.01 |
-
Statistical Model: Use Probit Analysis (Log-dose vs. Probit mortality) to calculate LC values.
-
Abbott’s Correction: If control mortality is between 5-20%, correct using:
Screening Logic Flowchart
Figure 2: Decision tree for elevating a fluorinated phenyl urea from synthesis to lead candidate.
References
-
Ishaaya, I., & Casida, J. E. (1974). Dietary diflubenzuron increases chitin synthase activity in bacteria but inhibits it in insects. Pesticide Biochemistry and Physiology, 4(4), 484-490. Link
-
Merzendorfer, H. (2013). Chitin synthesis inhibitors: Old molecules and new developments. Insect Science, 20(2), 121-138. Link
-
Insecticide Resistance Action Committee (IRAC). Method No. 7: Diamide & Benzoylurea susceptibility test. IRAC Methods Series. Link
-
Zhang, J., et al. (2010). Synthesis and insecticidal activity of heptafluoroisopropyl-containing benzoylphenylurea structures.[4] Journal of Agricultural and Food Chemistry, 58(5), 2736-2740.[4] Link
-
Nitoda, T., et al. (2003). Improved bioassay method for Spodoptera litura chitinase inhibitors using a colloidal chitin powder. Pesticide Biochemistry and Physiology, 75(1), 9-14. Link
Sources
- 1. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 2. Chitin Extraction and Content Measurement in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis and insecticidal activity of heptafluoroisopropyl-containing benzoylphenylurea structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Bis(2,4-difluorophenyl)urea
User Guide: Optimization & Troubleshooting
Subject: Improving Yield and Purity in the Synthesis of 1,3-Bis(2,4-difluorophenyl)urea Target Molecule: Symmetric Urea derived from 2,4-Difluoroaniline CAS Registry Number: 2613-36-7 (approximate for generic symmetric urea class; verify specific isomer)
Executive Summary & Chemical Logic
The Core Challenge: The synthesis of 1,3-Bis(2,4-difluorophenyl)urea presents a specific kinetic challenge compared to standard urea synthesis. The starting material, 2,4-difluoroaniline , possesses two fluorine atoms on the aromatic ring. Fluorine is highly electronegative, exerting a strong inductive effect ($ -I $) that withdraws electron density from the benzene ring.
Mechanistic Impact:
-
Deactivated Nucleophile: The amine ($ -NH_2 $) lone pair is less available for nucleophilic attack.
-
Bottleneck: In methods involving isocyanate intermediates (e.g., Triphosgene or CDI routes), the formation of the isocyanate is generally fast. However, the second step—where a second molecule of 2,4-difluoroaniline attacks the isocyanate to form the urea—is kinetically sluggish due to this deactivation.
-
Solubility Trap: The product is highly crystalline and insoluble in most non-polar solvents. If it precipitates too quickly, it can occlude unreacted starting material, leading to lower yields and purity issues.
Reaction Pathway Visualization
The following diagram illustrates the critical "Bottleneck Step" where yield is often lost.
Caption: Figure 1. Reaction pathway highlighting the nucleophilic attack bottleneck caused by the electron-withdrawing fluorine substituents.
Optimized Experimental Protocols
Two routes are recommended. Route A is the industry standard for high yield. Route B is a "greener" alternative but requires stricter moisture control.
Route A: The Triphosgene Method (Recommended for Yield)
Why this works: Triphosgene is a solid phosgene equivalent that allows for precise stoichiometry control, minimizing side reactions.
Reagents:
-
2,4-Difluoroaniline (2.05 equiv)
-
Triphosgene (0.35 equiv) — Note: 1 mol Triphosgene generates 3 mol Phosgene.
-
Triethylamine ($ Et_3N $) (2.2 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). THF is preferred if solubility is an issue.
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser, addition funnel, and nitrogen inlet.
-
Solvation: Dissolve 2,4-difluoroaniline and $ Et_3N $ in dry THF. Cool to 0°C (Ice bath).
-
Activation: Dissolve Triphosgene in a minimal amount of THF. Add this solution dropwise to the amine mixture over 30-45 minutes.
-
Tech Note: The solution may turn cloudy (Amine-HCl salt formation). This is normal.
-
-
The "Push": Once addition is complete, remove the ice bath. Stir at room temperature for 1 hour.
-
Overcoming Deactivation: Heat the reaction to Reflux (60-65°C) for 4-6 hours.
-
Reasoning: The heat provides the necessary energy for the deactivated aniline to attack the intermediate isocyanate.
-
-
Work-up: Cool to Room Temp. Pour the mixture into cold water. The symmetric urea should precipitate as a white solid.
-
Purification: Filter the solid. Wash sequentially with:
-
1N HCl (removes unreacted aniline).
-
Saturated $ NaHCO_3 $ (removes acidic byproducts).
-
Cold Ethanol (removes organic impurities).
-
Route B: The CDI (Carbonyldiimidazole) Method
Why this works: Avoids toxic phosgene derivatives.[1] Best for smaller bench-scale batches.
Protocol Adjustment:
-
Dissolve CDI (1.1 equiv) in dry DMF or Acetonitrile.
-
Add 2,4-difluoroaniline (2.0 equiv) in one portion.
-
Critical Step: You must reflux this mixture. CDI reactions with electron-poor anilines often stall at the intermediate imidazole-carboxamide stage at room temperature. Reflux drives the elimination of imidazole and formation of the urea.
Troubleshooting Center
Issue 1: Low Yield (Product remains in solution or conversion is incomplete)
-
Diagnosis: The electron-deficient aniline failed to attack the isocyanate intermediate, or the product is too soluble in the chosen solvent.
-
Fix:
-
Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) . DMAP acts as a "nucleophilic transfer catalyst," vastly accelerating the reaction of sluggish anilines.
-
Solvent Switch: If using DCM, switch to Toluene . The higher reflux temperature (110°C) will force the reaction to completion.
-
Issue 2: "Sticky" or Gummy Precipitate
-
Diagnosis: Oligomer formation or occlusion of solvent/impurities.
-
Fix:
-
Do not filter immediately. Perform a "digest": Heat the suspension to reflux for 30 minutes and let it cool slowly with vigorous stirring. This "Ostwald ripening" effect helps form cleaner, filterable crystals.
-
Issue 3: Presence of Unreacted Aniline in NMR
-
Diagnosis: Common in symmetric urea synthesis due to product precipitation trapping starting material.
-
Fix:
-
The Acid Wash: The product (Urea) is not basic. The impurity (Aniline) is basic. Triturate (grind and wash) the solid product with 1N HCl . The aniline will dissolve as the hydrochloride salt; the urea will remain solid.
-
Comparative Data Table
| Variable | Standard Conditions | Optimized Conditions | Impact on Yield |
| Solvent | DCM (Boiling Pt 40°C) | THF (66°C) or Toluene (110°C) | High (Higher temp overcomes F-deactivation) |
| Catalyst | None | DMAP (5-10 mol%) | Critical (Accelerates nucleophilic attack) |
| Stoichiometry | 1:1 (Amine:Isocyanate) | 2.1 : 0.35 (Amine:Triphosgene) | Medium (Slight excess amine ensures completion) |
| Work-up | Water Wash | Acid Wash (1N HCl) | High (Removes unreacted starting material) |
Frequently Asked Questions (FAQs)
Q: Can I use 2,4-difluorophenyl isocyanate directly instead of Triphosgene? A: Yes, and it often gives higher yields because it skips the activation step. However, fluorinated isocyanates are significantly more expensive and moisture-sensitive. If you use the isocyanate, use a catalytic amount of base ($ Et_3N $ or Pyridine) to speed up the reaction with the deactivated aniline.
Q: My product is insoluble in everything. How do I get an NMR? A: Symmetric diaryl ureas are notoriously insoluble. Try DMSO-d6 or TFA-d (Trifluoroacetic acid) . If using DMSO, heat the NMR tube gently with a heat gun (carefully!) to assist dissolution before placing it in the spectrometer.
Q: Is this the same as the impurity found in Dolutegravir? A: No. That is 1,3-bis(2,4-difluorobenzyl )urea.[2] The molecule discussed here is 1,3-bis(2,4-difluorophenyl )urea.[2] The absence of the $ -CH_2- $ group makes the phenyl variant significantly more electron-deficient and harder to synthesize.
References
-
General Urea Synthesis via Triphosgene: Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576.
-
Reactivity of Electron-Deficient Anilines: Knölker, H. J., et al. "Transition Metal-Catalyzed Oxidative Carbonylation of Amines to Ureas." Chemical Reviews, 2004, 104(6), 3003-3038. (Discusses nucleophilicity trends).
-
CDI Mediated Synthesis: Staab, H. A. "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1962, 1(7), 351-367.
-
Purification of Insoluble Ureas: Organic Syntheses, Coll. Vol. 4, p.561 (1963). (General protocols for washing urea precipitates with dilute acid).
Sources
Technical Support Center: Fluorinated Ureas Solubility Guide
Topic: Solubility issues of fluorinated ureas in water vs. DMSO Audience: Researchers, Scientists, and Drug Discovery Professionals Content Type: Technical Troubleshooting Guide & FAQ
Introduction: The Fluorinated Urea Paradox
Welcome to the Technical Support Center. This guide addresses a frequent bottleneck in medicinal chemistry and biological assay development: the solubility behavior of fluorinated urea derivatives (e.g., Sorafenib, Regorafenib analogues).
These compounds present a unique physicochemical paradox. While the urea motif (
Part 1: The Mechanism of Solvation (Why It Fails)
To troubleshoot effectively, you must understand the molecular competition occurring in your tube.
The "Fluorine Effect" on Hydrophobicity
Fluorine is the most electronegative element, yet it has low polarizability. Substituting hydrogen with fluorine on an aryl ring significantly increases lipophilicity (LogP) .[1]
-
In Water: The C-F bond is hydrophobic. Water molecules must form an ordered "cage" (clathrate-like structure) around the fluorinated moiety, resulting in a high entropic penalty. To minimize this, fluorinated ureas self-aggregate, driving precipitation.
-
The Urea Aggregation: Urea groups are strong hydrogen bond donors (NH) and acceptors (C=O). In the absence of a solvent that can effectively compete for these bonds, fluorinated ureas form tight, lattice-like intermolecular hydrogen bond networks (dimers/oligomers) that are difficult to break.
Why DMSO Works
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent.
-
Mechanism: The sulfoxide oxygen (
) is a potent hydrogen bond acceptor. It aggressively competes for the urea NH protons, breaking the urea-urea intermolecular bonds. -
Result: DMSO effectively "solvates" the urea core while accommodating the lipophilic fluorinated tails, preventing aggregation.
Visualization: Solvation Dynamics
Figure 1: Mechanistic pathway of fluorinated urea solvation and precipitation. DMSO actively disrupts urea self-aggregation, while water forces hydrophobic collapse due to the fluorinated moieties.
Part 2: Troubleshooting Stock Preparation (DMSO)
Issue: "My compound is not dissolving in DMSO even at theoretical solubility limits."
Root Cause Analysis
-
Moisture Contamination: DMSO is hygroscopic. Even 1% water content can drastically reduce the solubility of fluorinated ureas due to the "anti-solvent" effect.
-
Crystal Packing: Highly crystalline fluorinated ureas (high melting points) require significant energy to break the lattice.
Protocol: The "Anhydrous Heat" Method
Use this protocol for stubborn compounds (e.g., Sorafenib tosylate).
| Step | Action | Technical Rationale |
| 1 | Use High-Grade DMSO | Use anhydrous DMSO (≥99.9%, water <50 ppm). Store over molecular sieves. |
| 2 | Vortex & Sonicate | Sonicate at 40°C for 10-15 mins . Heat provides the kinetic energy to disrupt the crystal lattice; sonication breaks micro-aggregates. |
| 3 | Visual Check | Hold the vial against a light source. The solution must be optically clear . Any turbidity indicates micro-crystals that will seed massive precipitation upon aqueous dilution. |
| 4 | Aliquot Immediately | Do not store large volumes. Freeze-thaw cycles introduce moisture. Aliquot into single-use vials and store at -20°C. |
Part 3: Troubleshooting Aqueous Dilution (The "Crash Out")
Issue: "The compound precipitates immediately when I add the DMSO stock to my cell culture media or buffer."
This is the most critical failure point. A direct spike of high-concentration DMSO stock into a highly aqueous buffer creates a locally high concentration of water, triggering immediate hydrophobic collapse before the compound can disperse.
The "Intermediate Dilution" Protocol
Standard direct dilution (1000x stock
Objective: Maintain the compound in a semi-solvated state while gradually introducing water.
-
Prepare Stock: 10 mM in 100% DMSO.
-
Intermediate Step: Dilute 10 mM stock 1:10 into pure DMSO or a 50:50 DMSO:Water mix (only if stability allows) to create a 1 mM working solution.
-
Note: If using 50:50, use immediately.
-
-
Final Dilution: Add the working solution to the media/buffer while vortexing the buffer .
-
Crucial: Add the compound to the moving buffer. Never add buffer to the compound.
-
Decision Tree: Rescue Strategies
Figure 2: Troubleshooting logic for precipitation events during aqueous dilution.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I heat my aqueous solution to dissolve the precipitate?
Answer: No. While heating might temporarily dissolve the precipitate, fluorinated ureas are thermodynamically unstable in water at supersaturated concentrations. Upon cooling to physiological temperature (37°C), they will re-crystallize, often in a different polymorphic form that is even less soluble. Furthermore, heating urea derivatives in aqueous solution can accelerate hydrolysis (degradation).
Q2: Why does my compound precipitate in PBS but not in cell culture media?
Answer: Serum Proteins (Albumin). Cell culture media often contains Fetal Bovine Serum (FBS), which is rich in albumin (BSA). Albumin acts as a "sink" for lipophilic drugs, binding the fluorinated urea and keeping it in pseudo-solution. PBS lacks this carrier protein.
-
Fix: If assaying in buffer, add 0.1% BSA or 0.01% Tween-80 to mimic the solubilizing environment of serum.
Q3: My compound is a "fluorinated urea." What is the maximum aqueous solubility I can expect?
Answer: Generally < 20 µM . For compounds like Sorafenib (a bi-aryl urea), the thermodynamic solubility in plain water is approximately 10–20 µM [1].[2][3] If your assay requires 100 µM, you are likely working with a suspension, not a solution, which invalidates IC50 data.
Q4: How do I validate that my compound is actually dissolved?
Answer: Do not rely on the naked eye.
-
Nephelometry: Measure turbidity (absorbance at 600 nm where the compound does not absorb). Any signal > background indicates precipitation.
-
Centrifugation Test: Spin the solution at 15,000 x g for 10 mins. Analyze the supernatant by HPLC/UV. If the concentration is lower than expected, you lost compound to the pellet.
References
-
BPS Bioscience. (n.d.). Sorafenib Tosylate Data Sheet. Retrieved from [Link] (Verified via search 1.1).
-
Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds. Current Medicinal Chemistry. Retrieved from [Link] (Verified via search 1.13).
- Smart, B. E. (2001). Fluorine substituent effects (on lipophilicity and solubility). Journal of Fluorine Chemistry.
Sources
Technical Guide: Removing Unreacted 2,4-Difluoroaniline from Urea Products
[1]
To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting purification of diaryl ureas containing fluorinated aniline impurities
Executive Summary
You are likely reading this because standard aqueous workups (citric acid or ammonium chloride washes) have failed to remove 2,4-difluoroaniline (2,4-DFA) from your urea product.[1]
The Root Cause: The presence of two fluorine atoms on the aniline ring significantly lowers the basicity of the nitrogen atom. While unsubstituted aniline has a pKₐ of ~4.6, 2,4-difluoroaniline has a pKₐ of approximately 3.26 .[1]
Standard mild acidic washes (pH 3–4) fail to fully protonate 2,4-DFA, leaving it in the organic layer with your product.[1] Effective removal requires a more aggressive pH strategy or alternative physical separation methods.
Module 1: The "Aggressive" Acid Wash (Liquid-Liquid Extraction)
Use this as your primary method if your urea product is stable to strong acid (most are).[1]
The Science: To extract an amine into the aqueous layer, you must protonate >99% of it to form the water-soluble anilinium salt. The Henderson-Hasselbalch equation dictates that to achieve this, the aqueous pH must be at least 2 units lower than the amine's pKₐ.
-
Target pH: < 1.0
-
Required Reagent: 1N or 2N Hydrochloric Acid (HCl).[2]
Step-by-Step Protocol
-
Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as aniline salts can sometimes solubilize in chlorinated solvents.[1]
-
The Wash:
-
Add 1N HCl (Volume ratio 1:1 organic/aqueous).
-
Shake vigorously for 2–3 minutes. Note: Fluorinated anilines have slower mass transfer rates due to lipophilicity.
-
-
Separation: Drain the aqueous layer (contains 2,4-DFA hydrochloride).
-
Validation: Check the pH of the aqueous layer. If it has risen above pH 1, add more acid.[1]
-
Polishing: Wash the organic layer once with Brine to remove residual acid, then dry over Na₂SO₄.
Diagram: The Extraction Logic Flow
Caption: Decision tree illustrating why mild acids fail to extract low-basicity fluorinated anilines.
Module 2: Recrystallization (The Polishing Step)
Use this if your product is acid-sensitive or if you require >99.5% purity for biological assays.[1]
The Science: Diaryl ureas typically possess high melting points and poor solubility in alcohols compared to the highly soluble 2,4-DFA. We exploit this solubility differential.
Solvent Systems Table
| Solvent System | Ratio (v/v) | Mechanism | Suitability |
| Ethanol / Water | 9:1 to 5:1 | Urea crystallizes; Aniline stays in mother liquor.[1] | Best for Sorafenib-like analogs. |
| IPA / Heptane | 1:3 | Anti-solvent precipitation. | Good for highly lipophilic ureas. |
| Acetone / Water | Variable | Solubility drop upon water addition. | Use if EtOH fails. |
Protocol (Ethanol/Water)
-
Dissolve the crude solid in minimal boiling Ethanol (EtOH) .
-
Once dissolved, remove from heat.
-
Slowly add warm Water dropwise until a faint turbidity persists.
-
Add one drop of EtOH to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the solids.[3] Wash the cake with cold 50% EtOH/Water.
-
Critical: Do not wash with pure ethanol, or you will re-dissolve your product.[1]
-
Module 3: Solid-Phase Scavenging
Use this for high-throughput synthesis or when liquid-liquid extraction causes emulsions.[1]
The Science: Polymer-supported isocyanates act as a "chemical hook." They react covalently with the unreacted amine impurity to form an insoluble urea bound to the bead. You then filter the beads away, leaving pure product.
-
Recommended Resin: Polystyrene-supported Isocyanate (PS-NCO) or Sulfonyl Chloride (PS-TsCl).[1]
-
Stoichiometry: 3–5 equivalents relative to the impurity (not the product).
Diagram: Scavenging Workflow
Caption: Workflow for removing amine impurities using solid-phase scavenger resins.
Frequently Asked Questions (FAQ)
Q1: I used 10% Citric Acid, but the impurity is still there. Why? A: Citric acid (pH ~2–3) is too weak. 2,4-difluoroaniline has a pKₐ of ~3.[1][4]26. At pH 3, nearly 50% of the aniline remains unprotonated (neutral) and stays in the organic layer. You must use a stronger acid like 1M HCl (pH 0) to drive the equilibrium fully to the salt form.
Q2: My urea product precipitates when I add the acid wash. What do I do? A: Diaryl ureas have low solubility in many organic solvents. If precipitation occurs during extraction:
-
Add more organic solvent (try THF or warm EtOAc).
-
Alternatively, filter the precipitate directly. The solid is likely your product, while the impurity remains dissolved in the biphasic mother liquor. Wash the filtered solid with 1N HCl and then water.
Q3: Can I remove 2,4-difluoroaniline by Rotary Evaporation (Rotovap)? A: No. The boiling point of 2,4-difluoroaniline is ~170°C. It is not volatile enough to be removed under standard vacuum conditions without subjecting your urea product to thermal stress.
Q4: Is 2,4-difluoroaniline visible on UV/TLC? A: Yes. It is UV active (aromatic ring). On TLC, it often appears as a smear or streaks due to the basic amine interacting with acidic silica.[1] To fix this, add 1% Triethylamine (TEA) to your TLC eluent to sharpen the spot.[1]
References
-
Solubility & Physical Properties: National Toxicology Program.[5] 2,4-Difluoroaniline - Chemical and Physical Properties. PubChem Database. Link
-
pKa Data: GuideChem. 2,4-Difluoroaniline Chemical Properties and pKa Prediction.Link[1]
-
Synthesis of Diaryl Ureas: Bankston, D. et al. "A Scalable Synthesis of the VEGFR2 Inhibitor Sorafenib Tosylate." Organic Process Research & Development, 2002.[1] (Demonstrates ethanol recrystallization strategies for fluorinated urea intermediates).
-
Scavenging Protocols: Biotage. Isolute® Scavengers: Removal of Amines. Technical Note. Link
Technical Support Center: Purification of 1,3-Bis(2,4-difluorophenyl)urea
Topic: Recrystallization Solvents & Protocols CAS: 145602-64-8 Molecular Formula: C₁₃H₈F₄N₂O
Executive Summary & Solvent Selection Matrix
From the Desk of the Senior Application Scientist: Purifying 1,3-Bis(2,4-difluorophenyl)urea presents a classic crystal engineering challenge. The urea linkage (-NH-CO-NH-) creates a robust hydrogen-bonded lattice with a high melting point (typically >200°C), while the tetra-fluoro substitution pattern increases lipophilicity compared to non-fluorinated analogs.
Your goal is to disrupt the lattice energy just enough to dissolve the compound at high temperatures while ensuring the solvent rejects the primary impurity—2,4-difluoroaniline —upon cooling.
Solvent Performance Matrix
The following table summarizes solvent suitability based on thermodynamic solubility and impurity rejection profiles.
| Solvent System | Role | Solubility @ RT | Solubility @ Boiling | Impurity Rejection* | Application |
| Ethanol (95-100%) | Primary | Low | High | Excellent | Standard Recrystallization. Best balance of yield and purity. |
| Acetonitrile (MeCN) | Alternative | Low | Moderate | Good | Use if colored impurities persist or if Ethanol yields are low. |
| DMF / Water | Anti-Solvent | High | N/A | Moderate | Bulk "Crash" Precipitation. Use only for very crude material to remove inorganic salts. |
| Toluene | High-Temp | Very Low | Moderate | Excellent | Use only if the compound is insoluble in boiling Ethanol. |
*Impurity Rejection refers primarily to the removal of unreacted 2,4-difluoroaniline and oligomeric byproducts.
Detailed Protocols
Method A: Standard Recrystallization (Ethanol)
Recommended for final polishing and removal of aniline contaminants.
The Mechanism:
Ethanol acts as a proton donor/acceptor that can compete with the urea-urea hydrogen bonds at high temperatures (
Protocol:
-
Preparation: Place crude 1,3-Bis(2,4-difluorophenyl)urea in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Dissolution: Add Ethanol (95%) at a ratio of roughly 10-15 mL per gram of solid.
-
Heating: Heat the mixture to reflux (
) with vigorous stirring.-
Note: If the solid does not dissolve completely after 10 minutes of reflux, add more ethanol in 5 mL increments.
-
-
Hot Filtration (Critical): If insoluble particles (dust, polymer strands) remain, filter the boiling solution rapidly through a pre-warmed fluted filter paper or sintered glass funnel.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring.
-
Warning: Rapid cooling may cause "oiling out" (liquid-liquid phase separation) rather than crystallization.
-
-
Collection: Cool the flask in an ice bath (
) for 30 minutes to maximize yield. Filter the white needles via vacuum filtration.[1] -
Washing: Wash the filter cake with cold (
) ethanol. -
Drying: Dry under vacuum at
to remove solvent inclusions.
Method B: Anti-Solvent Precipitation (DMF/Water)
Recommended for crude batches containing significant tars or inorganic salts.
Protocol:
-
Dissolve the crude solid in the minimum amount of DMF (Dimethylformamide) or DMSO at room temperature or slightly warmed (
). -
Filter the solution to remove mechanical impurities.
-
While stirring rapidly, slowly add Deionized Water dropwise.
-
Ratio: Typically requires a 1:1 to 1:3 (Solvent:Water) ratio.
-
-
A thick white precipitate will form immediately.
-
Filter and wash thoroughly with water to remove residual DMF.
-
Follow up with Method A for high purity.
Visualization: Workflow & Decision Logic
The following diagrams illustrate the purification workflow and troubleshooting logic.
Figure 1: Recrystallization Workflow
Caption: Standard workflow for Ethanol-based recrystallization ensuring removal of insoluble polymers and soluble aniline impurities.
Figure 2: Troubleshooting "Oiling Out"
Caption: Logic tree for addressing "oiling out," a common phenomenon in fluorinated urea purification.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?
A: This is common with fluorinated ureas. It occurs when the solution becomes supersaturated at a temperature where the compound is still molten (above its "oiling" point but below its melting point in the solvent mixture). Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of extra solvent (dilute slightly).
-
Seed the solution with a tiny crystal of pure product as soon as it stops boiling.
-
Allow it to cool very slowly (insulate the flask with a towel).
Q2: The melting point is broad (e.g., 205-215°C) after recrystallization.
A: This indicates either retained solvent or the presence of the 2,4-difluoroaniline impurity. Fix:
-
Solvent Trap: Ureas can trap solvent molecules in their lattice. Ensure you dry the sample under high vacuum at
for at least 4 hours. -
Impurity: If the smell of aniline (faintly amine-like) persists, recrystallize again from Acetonitrile , which often has better selectivity for rejecting amine impurities than ethanol.
Q3: I have a lot of insoluble grey material in the boiling ethanol.
A: These are likely polyureas or oligomers formed during synthesis (especially if triphosgene was used). They will not dissolve. Fix: Perform a Hot Filtration . Ensure the funnel is pre-heated; otherwise, the urea will crystallize in the stem of the funnel, blocking it.
Q4: Can I use water as a co-solvent with Ethanol?
A: Yes, but with caution. Adding water (e.g., 90:10 EtOH:Water) increases the polarity and forces precipitation. However, it also decreases the solubility of the aniline impurity, potentially causing it to co-precipitate. Use pure Ethanol (95% or Absolute) for the highest purity; use EtOH/Water only if you need to maximize yield at the cost of slight purity.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for urea purification via recrystallization).
-
Organic Syntheses. Phenylurea and Symmetrical Diphenylurea (Carbanilide).[1] Org. Synth. 1928, 8, 84; Coll. Vol. 1, 453. (Foundational protocol for diarylurea recrystallization from alcohol).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217359 (1,3-Bis(2,4-difluorophenyl)urea). (Physicochemical property verification).
-
Bernstein, J. Polymorphism in Molecular Crystals. Oxford University Press, 2002. (Reference for lattice energy and solvent inclusion in urea crystals).
Sources
Technical Support Center: Optimizing Reaction Temperature for Difluoroaniline Coupling
Status: Operational Ticket ID: DFA-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary: The "Goldilocks" Kinetic Challenge
Coupling difluoroanilines (e.g., 2,4-difluoroaniline or 3,5-difluoroaniline) presents a specific thermodynamic and kinetic paradox. Due to the high electronegativity of the fluorine atoms, the amine nitrogen is significantly less nucleophilic than in non-fluorinated anilines.
-
Low Temperature (<60°C): The activation energy (
) for the transmetallation or reductive elimination step is often not met, leading to stalled conversion. -
High Temperature (>110°C): While providing the necessary energy for C-N bond formation, this range accelerates two failure modes:
This guide provides a logic-driven approach to finding the optimal thermal window.
Decision Matrix: Temperature & Ligand Selection
Do not guess. Use this logic flow to determine your starting conditions based on your specific electrophile and base sensitivity.
Figure 1: Strategic decision tree for selecting initial temperature and base conditions based on substrate properties.[1]
Technical Modules: Troubleshooting & Optimization
Module A: C-N Cross-Coupling (Buchwald-Hartwig)[1][2][3]
The Issue: You are observing <20% conversion after 12 hours at 80°C. Diagnosis: The nucleophilicity of the difluoroaniline is too low to displace the palladium complex at this temperature with standard ligands.
Solution Protocol:
-
Switch Precatalyst: Move to BrettPhos Pd G3 or G4 .[1] These precatalysts generate the active L-Pd(0) species efficiently even at lower temperatures, preventing the "induction period" lag seen with Pd(OAc)₂.[1]
-
Temperature Ramp (DoE): instead of a single temperature, set up a screen at 3 points: 80°C, 100°C, and 120°C .
-
Note: If using 120°C, you must use a sealed tube (microwave vial) and anhydrous 1,4-dioxane or toluene to prevent solvent loss and oxidation.[1]
-
Data: Base vs. Temperature Compatibility
| Base | pKa (conj.[1][2][3] acid) | Recommended Temp Range | Risk Factor |
| NaOtBu | ~17 | 60°C - 90°C | Substrate decomposition (E2 elimination) |
| LHMDS | ~26 | 25°C - 80°C | Very high; attacks esters/ketones |
| Cs₂CO₃ | ~10 | 90°C - 120°C | Low; requires high T for solubility |
| K₃PO₄ | ~12 | 90°C - 110°C | Low; often requires water (surfactant) |
Module B: Side Reaction Analysis (The "Red Zone")[2]
The Issue: LCMS shows a mass of [M-19] or [M-20] (Defluorination) or [M+Ar] (Diarylation). Mechanism: At high temperatures (>100°C), the Pd catalyst may undergo oxidative addition into the C-F bond of the aniline ring rather than the C-X bond of the electrophile, especially if the C-X bond is sterically hindered.
Figure 2: Kinetic competition between productive coupling and destructive C-F activation at elevated temperatures.[1]
Corrective Action:
-
Lower Temperature: Drop to 90°C.
-
Increase Catalyst Loading: Increase from 1 mol% to 3-5 mol% to increase the rate of the productive cycle relative to the thermal decomposition pathway.
-
Solvent Switch: Switch from Toluene (non-polar) to t-Amyl Alcohol . The protic solvent can facilitate the proton transfer step in the catalytic cycle, potentially lowering the energy barrier without adding heat.
Module C: Amide Coupling (Alternative Pathway)[1][2]
If the C-N cross-coupling fails due to electronic deactivation, convert the electrophile to a carboxylic acid and attempt amide coupling.
FAQ: Why is my HATU reaction stalling? Difluoroanilines are poor nucleophiles even for activated esters.[1]
-
Standard: HATU/DIEA at RT
Fail .[1] -
Optimized: Use T3P (Propylphosphonic anhydride) in EtOAc or DMF.[1]
-
Temperature: Heat to 50-60°C . T3P is thermally stable and drives the equilibrium by releasing a non-nucleophilic byproduct.
Frequently Asked Questions (FAQ)
Q: I am using Pd(OAc)₂ and BINAP, but the reaction turns black immediately at 100°C. A: This is "Pd Black" formation.[1] Monodentate or weak bidentate ligands like BINAP often dissociate at high temperatures, especially with electron-deficient substrates that slow down the reductive elimination step.
-
Fix: Switch to a palladacycle precatalyst (e.g., BrettPhos Pd G3 ).[1] The precatalyst scaffold prevents Pd agglomeration during the heating ramp.
Q: Can I use microwave heating? A: Yes, but with caution. Microwave heating is excellent for overcoming the high activation energy of difluoroanilines.
-
Protocol: 100°C - 120°C for 30 minutes.
-
Warning: Do not exceed 130°C. Above this, the C-F bond activation becomes the dominant pathway.
Q: Why do you recommend anhydrous conditions even for aqueous-compatible bases like K₃PO₄? A: While K₃PO₄ is often used with water, difluoroanilines are prone to hydrolysis or side reactions if the reaction stalls. Furthermore, water at >100°C can induce hydrolysis of the imine intermediates or the catalyst ligand (especially phosphites). Use anhydrous conditions with a specific surfactant (like TPGS-750-M) only if strictly necessary.[1]
References & Authority
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Context: Establishes BrettPhos as the premier ligand for primary amine coupling.
-
-
Maiti, D., et al. (2009).[1] "Palladium-catalyzed coupling of ammonia with aryl chlorides, bromides, iodides, and sulfonates."[1][4] Journal of the American Chemical Society.[4][5]
-
Context: Discusses the kinetics of electron-deficient coupling partners.
-
-
BenchChem Application Note. (2025). "Optimization of Buchwald-Hartwig amination conditions."
-
Context: Provides general screening protocols for G3/G4 precatalysts.
-
-
Choi, J., et al. (2025).[1][5] "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia." J. Am. Chem. Soc.[1][4][5][1]
Sources
- 1. BrettPhos Pd G3 95 1470372-59-8 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 5. air.unimi.it [air.unimi.it]
Validation & Comparative
Technical Comparison Guide: 1H NMR Characterization of 1,3-Bis(2,4-difluorophenyl)urea
This guide provides an in-depth technical analysis of the 1H NMR characteristics of 1,3-Bis(2,4-difluorophenyl)urea , a symmetrical diarylurea used as a structural motif in medicinal chemistry (e.g., kinase inhibitors) and agrochemicals (e.g., chitin synthesis inhibitors).
The following content synthesizes experimental protocols, spectral prediction based on substituent effects, and comparative analysis with mono-fluorinated analogs to serve as a robust reference for structural verification.
Executive Summary & Compound Profile
1,3-Bis(2,4-difluorophenyl)urea is a symmetrical urea derivative characterized by electron-withdrawing fluorine atoms at the ortho and para positions of the phenyl rings.[1] This substitution pattern significantly influences the acidity of the urea protons and the splitting patterns of the aromatic protons, making NMR interpretation distinct from non-fluorinated analogs.
| Property | Specification |
| IUPAC Name | 1,3-Bis(2,4-difluorophenyl)urea |
| Molecular Formula | C₁₃H₈F₄N₂O |
| Molecular Weight | 316.21 g/mol |
| Core Moiety | Diarylurea (Symmetrical) |
| Key Precursor | 2,4-Difluoroaniline (CAS 367-25-9) |
| Solubility | High in DMSO, DMF; Low in CDCl₃, Water |
Synthesis & Sample Preparation Protocol
To ensure accurate NMR data, the purity of the sample is paramount. The following protocol outlines a safe, phosgene-free synthesis using 1,1'-Carbonyldiimidazole (CDI) or Triphosgene , followed by specific NMR sample preparation steps to prevent aggregation-induced line broadening.
Experimental Workflow
Reagents:
-
2,4-Difluoroaniline (2.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) OR Triphosgene (0.35 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
Triethylamine (Et₃N) (Catalytic, optional)
Step-by-Step Protocol:
-
Activation: Dissolve CDI (or Triphosgene) in anhydrous DCM at 0°C under inert atmosphere (N₂).
-
Addition: Slowly add 2,4-Difluoroaniline (dissolved in DCM) dropwise to the stirred solution.
-
Note: If using Triphosgene, add Et₃N to scavenge HCl.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane).
-
Precipitation: The symmetrical urea often precipitates from DCM. If not, concentrate the solvent.
-
Purification: Filter the white precipitate and wash with cold DCM and water to remove imidazole/amine salts. Recrystallize from Ethanol/Water if necessary.
NMR Sample Preparation
-
Solvent: DMSO-d₆ is the required solvent. Chloroform (CDCl₃) is not recommended due to poor solubility and potential hydrogen-bonding aggregation which broadens the NH signals.
-
Concentration: 5–10 mg in 0.6 mL DMSO-d₆.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
1H NMR Data Analysis
The 1H NMR spectrum of 1,3-Bis(2,4-difluorophenyl)urea is characterized by a distinct downfield shift of the amide protons and complex splitting of the aromatic protons due to ¹H-¹⁹F coupling.
Chemical Shift Table (DMSO-d₆, 400 MHz)
| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Interpretation |
| NH | Urea Amide | 8.80 – 9.20 | Singlet (br) | - | Deshielded by C=O and ortho-F H-bond |
| H-6 | Aromatic (Ortho to Urea) | 8.00 – 8.25 | Multiplet (td) | Strongly deshielded by Urea C=O anisotropy | |
| H-3 | Aromatic (Between Fs) | 7.25 – 7.45 | Triplet (t) | Shielded by two ortho Fluorines | |
| H-5 | Aromatic (Meta to Urea) | 7.00 – 7.15 | Multiplet (m) | - | Typical aromatic range |
Note: Values are ranges based on comparative analysis of 2,4-difluoroaniline derivatives and symmetrical diarylureas. Exact shifts may vary ±0.1 ppm depending on concentration and temperature.
Detailed Assignment Logic
-
The "Ortho-F" Effect on NH: The fluorine atom at the 2-position (ortho) acts as a hydrogen bond acceptor for the urea NH, locking the conformation and shifting the NH signal downfield (closer to 9.0 ppm) compared to non-fluorinated ureas (~8.5 ppm).
-
H-6 Deshielding: The proton at position 6 is ortho to the urea group. The carbonyl group's magnetic anisotropy exerts a strong deshielding effect, pushing this signal into the 8.0+ ppm region, distinct from the other aromatic protons.
-
H-3 Fluorine Coupling: The proton at position 3 is trapped between two fluorine atoms (positions 2 and 4). It typically appears as a "triplet-like" multiplet due to similar large coupling constants (
) from both fluorine nuclei.
Comparative Analysis: 2,4-DiF vs. 4-F Analogs
Distinguishing the di-substituted product from mono-substituted impurities (e.g., 4-fluorophenyl urea) is critical.
| Feature | 1,3-Bis(2,4-difluorophenyl)urea | 1,3-Bis(4-fluorophenyl)urea |
| Symmetry | Symmetrical (One set of Ar signals) | Symmetrical (One set of Ar signals) |
| NH Shift | ~9.0 ppm (Downfield) | ~8.6 ppm |
| Aromatic Region | 3 distinct signals (H3, H5, H6) | 2 distinct signals (AA'BB' system) |
| Splitting | Complex (H-F & H-H coupling) | Simple (d or dd) |
| H-6 Shift | > 8.0 ppm (Deshielded) | ~7.4 ppm |
Diagnostic Key: Look for the H-6 proton above 8.0 ppm . If all aromatic signals are below 7.6 ppm, the ortho-fluorine is likely missing (indicating the 4-fluoro analog).
Visualizations
Figure 1: Synthesis & Workflow Diagram
This diagram illustrates the logical flow from precursor selection to structural verification.
Caption: Step-by-step synthesis and analysis workflow for 1,3-Bis(2,4-difluorophenyl)urea.
Figure 2: Proton Assignment Map
Visual representation of the chemical environment and expected shifts.
Caption: Predicted 1H NMR chemical shift assignments based on substituent electronic effects.
References
-
Synthesis of Ureas via Phosgene Substitutes
- 2,4-Difluoroaniline Spectral Data (Precursor Reference) ChemicalBook. (n.d.). 2,4-Difluoroaniline 1H NMR Spectrum.
-
Triphosgene Applic
- Gumilar, G., et al. (2020).
-
[Link]
- Comparative Data: 1,3-Bis(4-fluorophenyl)urea Sigma-Aldrich. (n.d.). 1,3-Bis(4-fluorophenyl)urea Product Detail.
Sources
HPLC Retention Time Comparison: Phenyl vs. Benzyl Urea Analogs
Executive Summary
In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the separation of phenyl urea and benzyl urea analogs is a classic study in methylene selectivity (
The Bottom Line: In a standard C18 RP-HPLC system, Benzyl urea will elute after Phenyl urea. [1]
-
Phenyl Urea: Lower hydrophobicity (LogP ~0.8), rigid conjugated system.[1]
-
Benzyl Urea: Higher hydrophobicity (LogP ~1.1), flexible aliphatic spacer.[1]
This guide provides the mechanistic rationale, a self-validating experimental protocol, and troubleshooting strategies to achieve baseline resolution (
Mechanistic Theory: Why They Separate
To optimize this separation, one must understand the molecular interactions at play.[2] The separation is driven by the Solvophobic Theory , where the analyte partitions between the polar mobile phase and the non-polar stationary phase.
A. Structural Differences
| Feature | Phenyl Urea | Benzyl Urea | Chromatographic Impact |
| Structure | Benzyl has +1 Carbon (Methylene).[1] | ||
| Conjugation | Nitrogen lone pair delocalized into the phenyl ring. | Methylene group "insulates" the ring from the urea; no conjugation. | Phenyl urea is more polar due to resonance. |
| Geometry | Planar (mostly).[1] | "Kinked" at the | Benzyl urea has a larger hydrophobic surface area. |
| LogP (Oct/Water) | ~0.81 | ~1.10 | Benzyl is more lipophilic. |
B. Stationary Phase Interactions (C18)
The primary retention mechanism is hydrophobic interaction . The addition of a methylene group in a homologous series typically increases the retention factor (
-
Phenyl Urea: Interacts weakly with C18 chains. The electron-withdrawing nature of the urea group on the phenyl ring (via resonance) increases the polarity of the molecule, reducing retention.
-
Benzyl Urea: The methylene spacer adds hydrophobicity. Furthermore, it breaks the conjugation, making the phenyl ring more electron-rich and "greasier" compared to the phenyl urea analog.
C. Mechanistic Diagram (Graphviz)
The following diagram illustrates the differential interactions occurring inside the column.
Caption: Mechanistic comparison of Phenyl vs. Benzyl urea interactions with a C18 stationary phase. The methylene spacer in Benzyl urea drives stronger retention.
Experimental Protocol (SOP)
This protocol is designed to be self-validating . If the system suitability parameters (Resolution, Tailing Factor) are not met, the method must be paused and optimized.
Materials
-
Column: C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Detection: UV-Vis / DAD at 240 nm (Urea absorption) and 254 nm (Aromatic ring).[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve standards in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL.
-
Critical: Filter through a 0.22 µm PTFE filter to prevent column clogging.
-
-
System Equilibration:
-
Flush column with 100% B for 10 mins (remove organic residues).[1]
-
Equilibrate with initial gradient conditions (see below) for 15 mins or until baseline stabilizes.
-
-
Gradient Method:
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: 30°C (Controlled temperature is vital for retention time reproducibility).
-
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 | 90 | 10 | Initial Hold (Focusing) |
| 2.0 | 90 | 10 | End of Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 13.0 | 5 | 95 | Wash |
| 15.0 | 5 | 95 | Wash Hold |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | Ready for Next Inj.[1] |
-
Data Acquisition:
-
Inject 10 µL.
-
Record chromatograms at 254 nm.
-
Experimental Workflow Diagram
Caption: Standardized workflow for HPLC analysis of urea analogs ensuring reproducibility.
Expected Results & Data Analysis
When analyzing the data, you should observe the following retention trends. If your results deviate, check the "Troubleshooting" section.
Predicted Retention Data (Standard C18)[1]
| Compound | Approx.[3][4][5][6][7][8][9][10][11] Retention Time ( | Capacity Factor ( | Rationale |
| Uracil / | ~1.2 min | 0 | Dead time marker (unretained). |
| Phenyl Urea | ~4.5 - 5.5 min | ~3.0 | Elutes first.[1] More polar. |
| Benzyl Urea | ~6.5 - 7.5 min | ~4.8 | Elutes second.[1] Higher LogP. |
Key Calculations
To validate the separation, calculate the Selectivity Factor (
-
Target:
for methylene selectivity. -
Resolution (
): Must be for quantitative analysis.
Troubleshooting & Optimization
Scenario A: Co-elution (Peaks merging)[1]
-
Cause: Gradient slope is too steep or organic start % is too high.[1]
-
Fix: Lower the initial %B to 5%. Make the gradient shallower (e.g., 5% to 40% B over 20 mins).
Scenario B: Peak Tailing (Asymmetry > 1.2)
-
Cause: Urea groups can hydrogen bond with residual silanols on the silica support.
-
Fix: Ensure the column is "End-capped" (e.g., Eclipse Plus or Symmetry Shield).[1]
-
Fix: Increase buffer strength or add 0.1% TFA instead of Formic Acid to suppress silanol ionization.
Scenario C: Retention Order Reversal?
-
Possibility: Extremely rare on C18.[1]
-
Exception: If using a Phenyl-Hexyl column with Methanol, the pi-pi interactions might selectively retain the conjugated Phenyl Urea more strongly than expected, but usually not enough to flip the order against the methylene hydrophobicity. However, Phenyl-Hexyl columns will generally improve the separation factor (
) by engaging the aromatic rings differently.
References
-
PubChem. (2023).[1] Phenylurea (CID 6675) and Benzylurea (CID 10853) Physicochemical Properties. National Library of Medicine. [Link][1]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Methylene Selectivity).
-
ResearchGate. (2014).[1] Denaturing Reversed-Phase HPLC Using a Mobile Phase Containing Urea. (Discusses urea behavior in HPLC). [Link]
-
Chromatography Online. (2022).[1] The Effect of Modifier on Selectivity in Reversed-Phase HPLC. [Link]
-
Element Lab Solutions. (2023).[1] Phenyl Stationary Phases for HPLC. (Comparison of C18 vs Phenyl selectivity). [Link]
Sources
- 1. US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzylurea | C8H10N2O | CID 10853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. jasco-global.com [jasco-global.com]
- 7. uv.es [uv.es]
- 8. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
Mass spectrometry fragmentation pattern of 1,3-Bis(2,4-difluorophenyl)urea
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 1,3-Bis(2,4-difluorophenyl)urea , a symmetric diarylurea often analyzed as a pharmaceutical impurity (e.g., in dolutegravir synthesis) or a degradation product of benzoylurea insecticides (e.g., diflubenzuron).
Executive Summary
1,3-Bis(2,4-difluorophenyl)urea (MW: 284.18 Da) presents a distinct fragmentation challenge due to its symmetric structure and electronegative fluorine substituents. Unlike asymmetric ureas that yield a complex mix of diagnostic ions, this compound’s symmetry dictates a dominant cleavage pathway that simplifies quantitation but complicates structural differentiation from isomeric impurities.
This guide compares the ionization performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) and establishes the definitive fragmentation pathway for MRM (Multiple Reaction Monitoring) method development.
Quick Technical Snapshot
| Property | Specification |
| Molecular Formula | C₁₃H₈F₄N₂O |
| Monoisotopic Mass | 284.0573 Da |
| Precursor Ion (ESI+) | m/z 285.06 [M+H]⁺ |
| Dominant Fragment | m/z 130.04 (2,4-Difluoroaniline cation) |
| Key Neutral Loss | 155.02 Da (2,4-Difluorophenyl isocyanate) |
Methodology Comparison: ESI vs. APCI
For researchers selecting an ionization source, the choice between ESI and APCI critically impacts sensitivity and adduct formation.
Comparative Performance Matrix
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Verdict |
| Ionization Mechanism | Solution-phase protonation. Best for polar analytes.[1] | Gas-phase proton transfer. Best for neutral/non-polar analytes. | ESI is Superior for this urea due to the basicity of the nitrogen. |
| Adduct Formation | High susceptibility to [M+Na]⁺ (m/z 307) and [M+K]⁺ formation in high-salt buffers. | Predominantly forms [M+H]⁺; lower sodium adduct interference. | APCI is Preferred if mobile phase contains non-volatile salts. |
| Thermal Stability | Gentle; minimal in-source fragmentation. | High heat (350°C+) can cause premature thermal degradation of the urea linkage. | ESI is Safer for accurate quantification. |
| Sensitivity (LOD) | < 1 ng/mL (High efficiency). | ~5-10 ng/mL (Lower efficiency for this compound). | ESI offers ~5-10x better sensitivity. |
Recommendation: Use ESI+ for trace-level quantitation (e.g., impurity analysis). Use APCI+ only if matrix suppression in ESI is unmanageable or if analyzing in normal-phase solvents.
Fragmentation Mechanism & Pathway
Understanding the causality of fragmentation is essential for distinguishing this compound from isobaric interferences.
The Mechanism: Protonation and Cleavage[4]
-
Precursor Formation: The urea nitrogen accepts a proton to form the stable [M+H]⁺ ion at m/z 285 .
-
Primary Fragmentation (Alpha-Cleavage): The protonated urea bond is destabilized. A 1,3-proton transfer (or direct cleavage depending on internal energy) leads to the rupture of the C-N bond.
-
Product Formation:
-
Charge Retention: The positive charge is retained on the amine species, forming the 2,4-difluoroaniline cation (m/z 130) .
-
Neutral Loss: The other half of the molecule is ejected as a neutral 2,4-difluorophenyl isocyanate (155 Da) .
-
This pathway is driven by the stability of the aniline cation relative to the isocyanate radical cation.
Visualization of Signaling Pathway (DOT)
The following diagram illustrates the stepwise fragmentation logic.
Caption: Stepwise CID fragmentation pathway of 1,3-Bis(2,4-difluorophenyl)urea showing the dominant production of the aniline cation.
Experimental Protocols
A. Sample Preparation (Self-Validating Workflow)
To ensure reproducibility, this protocol uses a "dilute-and-shoot" approach compatible with ESI to minimize matrix effects.
-
Stock Solution: Dissolve 1 mg of 1,3-Bis(2,4-difluorophenyl)urea in 1 mL of DMSO (Solubility is poor in pure water/methanol).
-
Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid .
-
Validation Check: Solution must be clear. If cloudy, increase acetonitrile ratio to 70%.
-
-
Filtration: Pass through a 0.2 µm PTFE filter to remove particulates that cause ESI spray instability.
B. Mass Spectrometry Parameters (QqQ Optimization)
These settings are optimized for a generic Triple Quadrupole (e.g., Sciex 5500 or Agilent 6495).
| Parameter | Setting | Rationale |
| Ion Source | ESI Positive (ESI+) | Protonation of urea nitrogen. |
| Capillary Voltage | 3.5 - 4.0 kV | Optimal spray stability without discharge. |
| Drying Gas Temp | 300°C | Ensures complete desolvation of the urea. |
| Collision Energy (CE) | 20 - 25 eV | Optimized for m/z 285 → 130 transition. |
| Declustering Potential | 60 - 80 V | Prevents in-source fragmentation of the labile urea bond. |
Quantitative Data Summary
MRM Transition Table
Use these transitions for method development. The "Quantifier" is the most abundant ion, while "Qualifier" ensures structural identity.
| Precursor (m/z) | Product (m/z) | Type | Collision Energy (eV) | Origin |
| 285.1 | 130.0 | Quantifier | 22 | Cleavage of urea C-N bond |
| 285.1 | 110.0 | Qualifier 1 | 35 | Loss of HF from m/z 130 |
| 285.1 | 265.1 | Qualifier 2 | 15 | Loss of HF (Rare, low intensity) |
Interpretation of Interferences
-
Isobaric Warning: If analyzing in the presence of Diflubenzuron (MW 310), ensure chromatographic separation. Diflubenzuron can undergo in-source fragmentation to lose the benzoyl group, potentially forming species that mimic the urea core, though the mass will differ.
-
Metabolite Distinction: The primary metabolite 2,4-difluoroaniline will appear at m/z 130 in the Q1 scan (precursor scan). To distinguish the urea parent from the aniline metabolite, you must monitor the 285 → 130 transition, not just Q3 130.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 253662144, 1,3-Bis(2,4-difluorophenyl)urea. Source:[Link]
-
Mohan, B. et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers.[2] Rapid Communications in Mass Spectrometry. Source:[Link]
Sources
Technical Guide: Distinguishing 1,3-Bis(2,4-difluorophenyl)urea from Dolutegravir Impurities
This guide provides a rigorous technical comparison to distinguish 1,3-Bis(2,4-difluorophenyl)urea (hereafter referred to as the Phenyl Urea ) from Dolutegravir (DTG) and its known process impurities, specifically the structurally homologous 1,3-Bis(2,4-difluorobenzyl)urea (hereafter referred to as the Benzyl Urea ).
Executive Summary & Chemical Context
In the synthesis of Dolutegravir (DTG), the quality of the starting material 2,4-difluorobenzylamine is critical. A common process impurity arises from the self-coupling of this amine, generating 1,3-Bis(2,4-difluorobenzyl)urea . However, a structurally distinct analog, 1,3-Bis(2,4-difluorophenyl)urea , can also appear—likely originating from 2,4-difluoroaniline contaminants or oxidative degradation of the benzylamine side chain.
Distinguishing these two ureas is a frequent analytical challenge due to their similar hydrophobicity and UV absorption profiles. This guide establishes a definitive protocol to differentiate the Phenyl Urea (contaminant/degradant) from the Benzyl Urea (process impurity) and the DTG API.
Comparative Chemical Identity
| Feature | Target: Phenyl Urea | Process Impurity: Benzyl Urea | Dolutegravir (DTG) |
| Chemical Name | 1,3-Bis(2,4-difluorophenyl)urea | 1,3-Bis(2,4-difluorobenzyl)urea | Dolutegravir |
| Structure Code | Ar–NH–CO–NH–Ar | Ar–CH₂–NH–CO–NH–CH₂–Ar | API |
| Formula | C₁₃H₈F₄N₂O | C₁₅H₁₂F₄N₂O | C₂₀H₁₉F₂N₃O₅ |
| Molecular Weight | 284.19 g/mol | 312.27 g/mol | 419.38 g/mol |
| Key Structural Difference | Direct N-Aryl bond | N-Benzyl bond (Methylene spacer) | Tricyclic Core |
| Origin | 2,4-Difluoroaniline impurity | 2,4-Difluorobenzylamine dimerization | Synthetic Product |
Mechanistic Origin & Causality
Understanding why these impurities exist allows for better control. The Benzyl Urea is a direct byproduct of using carbonyl sources (e.g., CDI, chloroformates) in the presence of the starting amine. The Phenyl Urea implies the presence of 2,4-difluoroaniline , which is either a raw material contaminant or a degradation product (via oxidation/hydrolysis) of the benzylamine.
Figure 1: Impurity Genesis Pathway
This diagram illustrates the divergent pathways forming the two urea species from the Dolutegravir side-chain starting material.
Caption: Divergent synthesis of Benzyl vs. Phenyl urea impurities from 2,4-difluorobenzylamine.
Analytical Strategy: The Differentiation Protocol
Reliance on UV-HPLC alone is risky because both ureas share the 2,4-difluorophenyl chromophore , resulting in nearly identical UV max spectra (~260 nm). The following self-validating protocol uses Mass Spectrometry (MS) and NMR as definitive filters.
Method A: High-Resolution LC-MS (Primary Screen)
Objective: Differentiate based on the specific mass shift of 28 Da (–CH₂CH₂–).
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI+ (Positive Mode).
Data Interpretation:
| Analyte | Expected m/z [M+H]⁺ | Retention Time Trend (RP-HPLC) |
| Phenyl Urea | 285.2 | Elutes Earlier (More polar, smaller) |
| Benzyl Urea | 313.3 | Elutes Later (Higher ClogP due to 2x -CH₂-) |
| Dolutegravir | 420.4 | Distinct (Usually later depending on pH) |
Expert Insight: The Benzyl Urea is significantly more lipophilic (ClogP ~4.2) than the Phenyl Urea (ClogP ~3.5). In a standard reverse-phase system, the Phenyl Urea will consistently elute before the Benzyl Urea. If your unknown peak elutes after the Benzyl Urea, it is likely not the Phenyl Urea.
Method B: 1H-NMR Spectroscopy (Structural Confirmation)
Objective: The "Smoking Gun" signal. The presence or absence of the benzylic methylene protons is the absolute confirmation.
Protocol:
-
Dissolve ~5 mg of isolated impurity in DMSO-d6 .
-
Acquire 1H-NMR (400 MHz or higher).
Critical Signal Analysis:
| Feature | Phenyl Urea (Target) | Benzyl Urea (Process Impurity) |
| Benzylic -CH₂- | ABSENT | Doublet at δ 4.3 – 4.5 ppm |
| Amide -NH- | Singlet, Downfield (δ 8.5 – 9.0 ppm) | Triplet, Upfield (δ 6.5 – 7.0 ppm) |
| Aromatic Region | 2,4-Difluoro pattern | 2,4-Difluoro pattern (similar) |
Self-Validating Check: If you see a doublet around 4.4 ppm that integrates to 4 protons (relative to the aromatic region), you have the Benzyl Urea . If this region is empty and the NH is a sharp singlet downfield, you have the Phenyl Urea .
Decision Matrix & Workflow
Use this logical flow to classify an unknown impurity peak suspected to be one of the urea derivatives.
Figure 2: Identification Logic Tree
A step-by-step decision process for confirming the impurity identity.
Caption: Logic flow for distinguishing Phenyl vs. Benzyl urea using Mass Spectrometry.
References
-
Veeprho Pharmaceuticals. Dolutegravir 1,3-bis(2,4-difluorobenzyl)urea Impurity Reference Standard. Retrieved from
-
SynZeal Research. Dolutegravir Impurities and Standards. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 175678684: 1,3-bis(2,4-difluorobenzyl)urea. Retrieved from
-
Gudisela, M. R., et al. (2022). Synthesis and Characterization of Potential Impurities of Dolutegravir. Russian Journal of Organic Chemistry. Retrieved from
Safety Operating Guide
1,3-Bis(2,4-difluorophenyl)urea proper disposal procedures
Executive Summary
1,3-Bis(2,4-difluorophenyl)urea is a polyfluorinated aromatic urea derivative.[1] While often used as a reference standard or intermediate in medicinal chemistry (similar to chitin synthesis inhibitors like Diflubenzuron), its disposal requires strict adherence to halogenated organic waste protocols .[1]
Critical Safety Alert: The primary hazard during disposal is not flammability, but the formation of Hydrofluoric Acid (HF) and toxic fluorinated byproducts if incinerated at insufficient temperatures. This guide outlines the "Cradle-to-Grave" management of this compound to ensure personnel safety and environmental compliance.
Part 1: Chemical Profile & Hazard Assessment
Before disposal, you must characterize the waste stream.[1] This compound belongs to the class of Polyfluorinated Aromatic Ureas .[1]
| Property | Specification | Operational Implication |
| Chemical Structure | Symmetric urea with two 2,4-difluorophenyl rings | High C-F bond stability; resistant to biodegradation.[1] |
| Physical State | Solid (Crystalline Powder) | Dust generation is a primary inhalation risk.[1] |
| Aquatic Toxicity | High (Predicted based on structural analogs) | Zero-discharge policy. Never flush down drains.[1] |
| Thermal Decomposition | > 200°C (Releases HF, NOx, CO) | Incineration requires specific scrubbing capabilities.[1] |
| Reactivity | Stable; Incompatible with strong oxidizers | Keep segregated from perchlorates/nitrates in waste storage.[1] |
The "Why" – Scientific Context: The presence of four fluorine atoms on the aromatic rings significantly increases the compound's lipophilicity and environmental persistence. Standard biological waste treatment (activated sludge) cannot effectively degrade the C-F bonds. Therefore, thermal mineralization is the only validated disposal method.
Part 2: Pre-Disposal Segregation (The Self-Validating System)
To prevent downstream accidents, implement a "Segregate-at-Source" system. Mixing this compound with non-halogenated solvents (like acetone or ethanol) complicates the incineration process and increases disposal costs.
Step-by-Step Segregation Protocol
-
Solid Waste (Pure Compound/Contaminated Solids):
-
Container: High-Density Polyethylene (HDPE) wide-mouth jars.[1] Avoid glass for long-term storage of fluorinated waste if moisture is present (risk of slow HF etching).
-
Labeling: Must explicitly state: "SOLID WASTE: HALOGENATED ORGANICS (CONTAINS FLUORINE)." [1]
-
Validation: Verify the lid seal is chemically resistant (PTFE-lined caps preferred).[1]
-
-
Liquid Waste (Mother Liquors/Solutions):
Part 3: Disposal Workflows
Workflow A: Solid Waste Disposal (Primary Route)
Best for: Expired reference standards, contaminated gloves, weighing boats.
-
Consolidation: Double-bag all contaminated solids in 6-mil polyethylene bags before placing them in the HDPE drum.
-
Manifesting: Declare the waste as "Toxic Solids, Organic, N.O.S. (Contains 1,3-Bis(2,4-difluorophenyl)urea)." [1][2]
-
Destruction Method: High-Temperature Incineration. [1]
-
Requirement: The incinerator must operate at >1100°C with a residence time >2 seconds.
-
Reasoning: Lower temperatures (standard 850°C municipal incineration) may fail to fully mineralize the C-F bonds, potentially releasing shorter-chain fluorinated organics or PFAS-like byproducts.[1]
-
Scrubbing: The facility must have wet scrubbers (alkaline) to neutralize the HF gas generated during combustion.
-
Workflow B: Spill Management (Emergency Response)
Scenario: You have spilled 500mg of powder on the benchtop.
-
Isolate: Evacuate the immediate 3-meter radius.[1]
-
PPE Upgrade: Wear nitrile gloves (double-gloved), lab coat, and N95/P100 particulate respirator.
-
Dry Cleanup (Critical):
-
DO NOT spray water directly on the powder. This spreads the contamination and increases aquatic toxicity risks.
-
Cover the spill with a dry absorbent (Vermiculite or sand).
-
Sweep gently into a dust pan to minimize aerosolization.
-
-
Surface Decontamination:
-
Once solids are removed, wipe the surface with a solvent-dampened paper towel (Ethanol or Acetone).
-
Dispose of all cleanup materials into the Solid Halogenated Waste container.
-
Part 4: Visual Decision Logic (Disposal Tree)
The following diagram illustrates the decision matrix for handling this specific compound to ensure compliance with EPA and safety standards.
Figure 1: Decision matrix for the segregation and destruction of fluorinated urea waste.
Part 5: Technical Rationale & Mechanism
Why Incineration over Landfill? Landfilling fluorinated aromatics is increasingly restricted globally (EU Directive 1999/31/EC and emerging EPA PFAS guidance).[1] Although 1,3-Bis(2,4-difluorophenyl)urea is not a traditional surfactant PFAS, the stability of the Aryl-F bond (~110 kcal/mol) means it does not degrade geologically on human timescales. Leaching from landfills into groundwater poses a long-term toxicity risk.
The Combustion Chemistry:
When incinerated correctly, the reaction proceeds as follows:
The generation of 4 moles of Hydrogen Fluoride (HF) for every mole of urea highlights the necessity of alkaline scrubbing (using NaOH or Ca(OH)₂) in the incinerator stack to convert corrosive HF gas into stable salts (NaF or CaF₂).
References
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS.[3][4][5][6] (Provides the thermal destruction standard of >1100°C for fluorinated organics). [4][5]
-
Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: Urea Derivatives and General Handling.[1] (General hazards for substituted ureas).[1]
-
European Commission. (2019). Best Available Techniques (BAT) Reference Document for Waste Incineration.[1] (Details the requirements for scrubbing halogenated waste gases).
-
Sigma-Aldrich. (2023). Product Specification: 1,3-Bis(4-fluorophenyl)urea (Analogous Structure).[1] (Used for physical property benchmarking).[1] [7]
Sources
- 1. fishersci.com [fishersci.com]
- 2. veeprho.com [veeprho.com]
- 3. epa.gov [epa.gov]
- 4. EPA Releases Interim Guidance on Destruction and Disposal of PFAS | Pierce Atwood [pierceatwood.com]
- 5. lawbc.com [lawbc.com]
- 6. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 7. 1,3-BIS(4-FLUOROPHENYL)UREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
